molecular formula C8H13NO3 B1369802 1-Butyrylazetidine-3-carboxylic acid

1-Butyrylazetidine-3-carboxylic acid

Cat. No.: B1369802
M. Wt: 171.19 g/mol
InChI Key: XVHBEYQPLMHTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyrylazetidine-3-carboxylic acid is a synthetically valuable azetidine derivative that serves as a key building block in modern organic chemistry and pharmaceutical research. Its structure incorporates both a carboxylic acid functional group and an azetidine ring, a four-membered nitrogen heterocycle that is of high interest in medicinal chemistry for its role as a conformational constraint and bioisostere. This compound is primarily used as a precursor in the synthesis of more complex molecules, particularly through amide bond formation and peptide coupling reactions . Carboxylic acids, in general, are versatile intermediates that can be transformed into a variety of derivatives including esters, amides, and acid halides, which are essential for constructing active pharmaceutical ingredients (APIs) and novel molecular architectures . In the field of nanotechnology, molecules with carboxyl groups are often employed as surface modifiers to stabilize nanoparticles and improve their dispersion in various matrices, enhancing the development of advanced materials . Researchers utilize this azetidine-carboxylic acid to explore structure-activity relationships (SAR) and to introduce specific three-dimensionality into candidate compounds, potentially improving their metabolic stability and binding affinity. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

1-butanoylazetidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-2-3-7(10)9-4-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12)

InChI Key

XVHBEYQPLMHTOM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC(C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

1-Butyrylazetidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 1-Butyrylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and their role as constrained bioisosteres of larger cyclic systems like proline. This compound is an N-acylated derivative of azetidine-3-carboxylic acid. The introduction of the butyryl group can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. This guide explores the predicted chemical properties, a plausible synthetic route, and potential applications of this compound.

Chemical Structure and Identifiers

While a specific CAS number for this compound is not found, its structure can be definitively described.

Identifier Value
IUPAC Name This compound
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Canonical SMILES CCCC(=O)N1CC(C1)C(=O)O
InChI Key (Predicted)

Predicted Physicochemical Properties

The following properties are predicted based on the known values for similar compounds, such as 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2)[1][2][3] and general principles of organic chemistry.

Property Predicted Value/Range Basis of Prediction
Melting Point (°C) 100-120Similar to 1-Boc-azetidine-3-carboxylic acid (100.1-101.9 °C)[2]. The butyryl group may slightly alter crystal packing.
Boiling Point (°C) > 300 (with decomposition)Carboxylic acids generally have high boiling points due to hydrogen bonding[4]. Prediction is based on related structures.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The butyryl group increases lipophilicity compared to the parent azetidine-3-carboxylic acid.
pKa 4.0 - 5.0Typical range for a carboxylic acid. The azetidine ring is not expected to significantly alter the acidity of the carboxyl group.
LogP ~0.5 - 1.5The butyryl group will increase the partition coefficient compared to the more polar parent compound.

Predicted Spectroscopic Data

The following spectral characteristics are anticipated for this compound.

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)The acidic proton signal is often broad and its position can be solvent-dependent[5].
Azetidine Ring (-CH-)3.3 - 3.7MultipletThe proton at the 3-position of the azetidine ring.
Azetidine Ring (-CH₂-)3.8 - 4.4MultipletThe two methylene groups on the azetidine ring adjacent to the nitrogen.
Butyryl (-CH₂CO-)2.2 - 2.5TripletThe methylene group adjacent to the carbonyl of the butyryl group.
Butyryl (-CH₂CH₂CO-)1.5 - 1.8SextetThe middle methylene group of the butyryl chain.
Butyryl (-CH₃)0.8 - 1.1TripletThe terminal methyl group of the butyryl chain.
¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)170 - 180The carbonyl carbon of the carboxylic acid[5].
Butyryl (-C=O)170 - 175The carbonyl carbon of the butyryl amide group.
Azetidine Ring (-CH-)45 - 55The carbon at the 3-position of the azetidine ring.
Azetidine Ring (-CH₂-)50 - 60The methylene carbons of the azetidine ring.
Butyryl (-CH₂CO-)35 - 45The methylene carbon adjacent to the carbonyl of the butyryl group.
Butyryl (-CH₂CH₂CO-)18 - 25The middle methylene carbon of the butyryl chain.
Butyryl (-CH₃)13 - 16The terminal methyl carbon of the butyryl chain.
Infrared (IR) Spectroscopy
Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Amide)1630 - 1660Strong, Sharp
C-N (Azetidine)1100 - 1300Moderate
Mass Spectrometry
Ion Predicted m/z Notes
[M+H]⁺172.09Molecular ion with a proton adduct.
[M-H]⁻170.08Molecular ion with a proton removed.
[M-COOH]⁺126.10Loss of the carboxylic acid group.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the N-acylation of azetidine-3-carboxylic acid.

Reaction:

Azetidine-3-carboxylic acid + Butyryl chloride → this compound + HCl

Materials:

  • Azetidine-3-carboxylic acid hydrochloride

  • Butyryl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Water

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Suspend azetidine-3-carboxylic acid hydrochloride in DCM.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add butyryl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a dilute HCl solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Product A Azetidine-3-carboxylic acid C DCM (Solvent) A->C B Butyryl chloride B->C E 0°C to RT C->E Stir D Triethylamine (Base) D->C F Aqueous Wash E->F G Drying F->G H Purification G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

Azetidine derivatives are often explored for their potential to modulate various biological pathways. While no specific signaling pathway is documented for this compound, its structural motifs suggest potential interactions with enzyme active sites or protein-protein interfaces where proline or other cyclic amino acids are recognized.

For instance, if this compound were to act as an inhibitor of a hypothetical enzyme, its interaction could be visualized as follows:

Signaling_Pathway cluster_inhibition Enzyme Inhibition Enzyme Target Enzyme Product Biological Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor 1-Butyrylazetidine- 3-carboxylic acid Inhibitor->Enzyme Inhibits

Caption: Hypothetical enzyme inhibition by this compound.

Safety and Handling

Based on related compounds like 1-Boc-azetidine-3-carboxylic acid, this compound should be handled with care. Predicted hazards include:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

While this compound is not a well-documented compound, its chemical properties and spectral data can be reasonably predicted. The proposed synthetic route provides a clear pathway for its preparation. Its structural similarity to other biologically active azetidine derivatives suggests it may be a compound of interest for further investigation in drug discovery and development. Experimental validation of the properties and biological activity outlined in this guide is necessary to fully characterize this molecule.

References

Structure Elucidation of 1-Butyrylazetidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-Butyrylazetidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a systematic approach based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predicted data, derived from the analysis of its constituent moieties—azetidine-3-carboxylic acid and a butyryl group—are presented in detailed tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of the target compound, serving as a practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a novel derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart favorable pharmacological properties. The addition of a butyryl group to the azetidine nitrogen introduces lipophilicity and potential for new biological interactions. Accurate structural confirmation is a critical first step in the investigation of any new chemical entity. This guide provides a projected pathway for the synthesis and definitive structural elucidation of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the N-acylation of azetidine-3-carboxylic acid. This can be achieved by reacting azetidine-3-carboxylic acid with butyryl chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane.

Synthesis_Pathway Azetidine Azetidine-3-carboxylic acid Target This compound Azetidine->Target Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Target Base Triethylamine (Base) Base->Target Solvent Dichloromethane (Solvent) Solvent->Target

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the known data for azetidine-3-carboxylic acid and butyric acid.[1][2][3][4][5][6][7][8][9]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-4 (Azetidine)3.8 - 4.2Multiplet-
H-3 (Azetidine)3.3 - 3.7Quintet~8
-COOH10 - 12Broad Singlet-
-C(=O)CH ₂CH₂CH₃2.2 - 2.4Triplet~7
-C(=O)CH₂CH ₂CH₃1.5 - 1.7Sextet~7
-C(=O)CH₂CH₂CH0.9 - 1.0Triplet~7
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH175 - 185
-C (=O)CH₂CH₂CH₃170 - 175
C -2, C -4 (Azetidine)50 - 60
C -3 (Azetidine)30 - 40
-C(=O)C H₂CH₂CH₃35 - 45
-C(=O)CH₂C H₂CH₃18 - 25
-C(=O)CH₂CH₂C H₃13 - 15
Predicted Mass Spectrometry Data
m/z Proposed Fragment
171[M]⁺ (Molecular Ion)
126[M - COOH]⁺
100[M - C₄H₇O]⁺
71[C₄H₇O]⁺
43[C₃H₇]⁺
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (Carboxylic Acid)Broad, Strong
2850-2960C-H stretch (Aliphatic)Medium-Strong
~1710C=O stretch (Carboxylic Acid)Strong
~1640C=O stretch (Amide)Strong
1210-1320C-N stretchMedium

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of this compound.

Synthesis of this compound
  • Materials: Azetidine-3-carboxylic acid, butyryl chloride, triethylamine, dichloromethane (DCM), 1M HCl, brine, anhydrous sodium sulfate, silica gel.

  • Procedure:

    • Dissolve azetidine-3-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 equivalents) dropwise to the solution.

    • Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1M HCl.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start Dissolve Azetidine-3-carboxylic acid in DCM Cool Cool to 0°C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add Butyryl Chloride Add_Base->Add_Acyl_Chloride React Stir at Room Temperature Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Product Purify->End

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of at least 1 second.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, acquire 2D correlation spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in both positive and negative ion modes to identify the molecular ion and common adducts.

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent ion to match the predicted fragmentation pattern.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Sample Preparation: Place a small amount of the purified compound directly on the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks corresponding to the functional groups present in the molecule.

Elucidation_Logic Proposed_Structure Proposed Structure of This compound NMR NMR (1H, 13C, 2D) Proposed_Structure->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Proposed_Structure->MS IR Infrared Spectroscopy (ATR-FTIR) Proposed_Structure->IR NMR_Data Chemical Shifts, Couplings, Correlations NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Functional Group Peaks IR->IR_Data Final_Structure Confirmed Structure NMR_Data->Final_Structure MS_Data->Final_Structure IR_Data->Final_Structure

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of novel compounds such as this compound is fundamental to advancing drug discovery and development. This guide provides a robust framework for its synthesis and characterization. By combining predictive data analysis with established experimental protocols, researchers can confidently confirm the structure of this and similar molecules, paving the way for further investigation into their biological activities. The presented methodologies and data serve as a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.

References

The Mechanism of Action of 1-Butyrylazetidine-3-carboxylic Acid: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for 1-Butyrylazetidine-3-carboxylic acid remains undefined. Currently, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative data from preclinical or clinical studies. This renders a detailed technical guide on its core mechanism of action, complete with experimental protocols and data tables, impossible at this time.

While information on the specific compound is absent, an examination of its structural components—an N-acylated azetidine-3-carboxylic acid—can offer hypothetical avenues for future research. The azetidine ring is a recognized scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. Similarly, the butyryl group is a key feature of butyric acid, a short-chain fatty acid with well-documented biological effects.

The Azetidine Scaffold: A Platform for Diverse Biological Activity

Azetidine-containing molecules have garnered significant interest in drug discovery due to their unique conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics. Research into various azetidine derivatives has revealed their potential to interact with a number of biological targets.

For instance, certain N-substituted azetidine derivatives have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting a potential role in modulating neurotransmission. Other studies have explored azetidine amides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival. These examples highlight the versatility of the azetidine core in designing targeted therapies.

The Butyryl Moiety: A Link to Epigenetic Regulation and Metabolic Health

The presence of a butyryl group in this compound is particularly noteworthy due to the known biological activities of butyric acid and its analogs. Butyric acid, a product of gut microbial fermentation of dietary fiber, is a well-established inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects including cell cycle arrest, differentiation, and apoptosis. This epigenetic regulatory role has made butyrate and its derivatives subjects of intense research in cancer and inflammatory diseases.

Furthermore, butyrate serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Its signaling functions are also mediated through G-protein coupled receptors, influencing metabolic and immune responses.

Future Directions and Hypothetical Mechanisms

Given the lack of direct evidence, any proposed mechanism for this compound is purely speculative. However, based on its structural features, several hypotheses could guide future investigations:

  • HDAC Inhibition: The butyryl group could enable the molecule to act as an HDAC inhibitor, similar to butyric acid. Experimental validation would require enzyme inhibition assays using purified HDACs.

  • GABA Transporter Modulation: The azetidine core might direct the molecule to GABA transporters, where it could act as an inhibitor or modulator. Radioligand binding assays and cellular uptake studies would be necessary to explore this possibility.

  • Novel Target Interaction: It is also plausible that the unique combination of the butyryl group and the azetidine ring leads to interaction with a novel, yet unidentified, biological target. Target identification studies, such as affinity chromatography or chemoproteomics, would be essential to uncover such a mechanism.

To elucidate the true mechanism of action of this compound, a systematic experimental approach would be required. This would involve a battery of in vitro and in cellulo assays, followed by in vivo studies to understand its physiological effects.

The Azetidine Core in Drug Discovery: Exploring the Potential Biological Activity of 1-Butyrylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological activity data for 1-Butyrylazetidine-3-carboxylic acid is not currently available in peer-reviewed literature, the foundational structure of azetidine-3-carboxylic acid and its N-acylated derivatives have emerged as a significant scaffold in medicinal chemistry. This technical guide consolidates the known biological activities of structurally related N-substituted azetidine-3-carboxylic acid derivatives to infer the potential therapeutic applications of the target compound. Drawing on existing research, we will explore the role of this chemical family as inhibitors of GABA uptake and as modulators of the STAT3 signaling pathway, providing a framework for future investigation into this compound.

Introduction: The Azetidine-3-Carboxylic Acid Scaffold

Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered considerable interest as a versatile building block in drug discovery.[1][2] Its rigid, four-membered ring structure offers a unique three-dimensional geometry that can be exploited to design potent and selective ligands for various biological targets. N-acylation of the azetidine ring, as in the case of this compound, provides a modular handle to fine-tune the physicochemical and pharmacological properties of the parent molecule. This guide will focus on two key areas where N-substituted azetidine-3-carboxylic acid derivatives have shown promise: neuroscience and oncology.

Potential Biological Activities Based on Structurally Related Compounds

Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake

Derivatives of azetidine-3-carboxylic acid have been investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[3] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

A study exploring conformationally constrained GABA analogs identified several N-alkylated azetidine-3-carboxylic acid derivatives with inhibitory activity against GAT-1 and GAT-3.[3] While not a direct butyryl group, these N-alkyl substitutions provide insight into how modifications at the nitrogen atom influence biological activity.

Table 1: GAT-1 and GAT-3 Inhibition by N-Substituted Azetidine-3-Carboxylic Acid Derivatives [3]

CompoundGAT-1 IC50 (μM)GAT-3 IC50 (μM)
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3 ± 4.5
Further N-alkylated derivatives showed varying potenciesData variedData varied
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a key signaling molecule that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for anticancer drug development.

Recent research has identified a series of N-acyl azetidine amides as potent small-molecule inhibitors of STAT3.[4][5] These compounds disrupt STAT3 dimerization and its subsequent DNA-binding activity. The butyryl group of this compound represents a simple N-acyl substitution, suggesting that it could potentially interact with the same binding pocket as the more complex derivatives studied.

Table 2: In Vitro STAT3 Inhibition by Azetidine Amide Derivatives [4][5]

Compound ClassAssay TypeIC50 Range (μM)
Azetidine-2-carboxamidesSTAT3 DNA-binding (EMSA)Sub-micromolar
Salicylate DerivativesSTAT3 DNA-binding (EMSA)~0.55

Experimental Methodologies

GABA Uptake Inhibition Assay

The inhibitory activity of the azetidine derivatives on GABA transporters was assessed using a radioligand uptake assay.[3]

GABAAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Synaptosome Preparation (Bovine Brain) Incubation Incubation of Synaptosomes, Compounds, and [3H]GABA Synaptosomes->Incubation Compounds Test Compounds (Azetidine Derivatives) Compounds->Incubation Radioligand [3H]GABA Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Uptake Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50

GABA Uptake Inhibition Assay Workflow.

Protocol:

  • Synaptosome Preparation: Synaptosomes were prepared from bovine brain tissue.

  • Incubation: A mixture containing the synaptosomes, the test compound (at various concentrations), and radiolabeled GABA ([³H]GABA) was incubated.

  • Termination of Uptake: GABA uptake was stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of [³H]GABA taken up by the synaptosomes, was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

The ability of azetidine derivatives to inhibit the DNA-binding activity of STAT3 was evaluated using an Electrophoretic Mobility Shift Assay (EMSA).[4][5]

STAT3_Inhibition_Pathway cluster_activation STAT3 Activation cluster_inhibition Inhibition by Azetidine Derivative cluster_dna_binding DNA Binding STAT3_inactive Inactive STAT3 (Monomer) STAT3_active Active STAT3 (Dimer) STAT3_inactive->STAT3_active Phosphorylation STAT3_DNA_Complex STAT3-DNA Complex STAT3_active->STAT3_DNA_Complex Binds to DNA Azetidine Azetidine Derivative Azetidine->STAT3_active Binds to STAT3, prevents dimerization DNA_Probe Radiolabeled DNA Probe DNA_Probe->STAT3_DNA_Complex Gel_Electrophoresis Gel Electrophoresis & Autoradiography STAT3_DNA_Complex->Gel_Electrophoresis Separation by size

STAT3 Inhibition and DNA Binding Assay.

Protocol:

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Binding Reaction: The nuclear extracts were pre-incubated with increasing concentrations of the test compounds. A radiolabeled DNA probe containing the STAT3 binding site was then added.

  • Electrophoresis: The reaction mixtures were subjected to non-denaturing polyacrylamide gel electrophoresis to separate protein-DNA complexes from the free DNA probe.

  • Visualization and Quantification: The gel was dried and exposed to X-ray film. The intensity of the band corresponding to the STAT3-DNA complex was quantified.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Future Directions and Conclusion

The existing literature on N-substituted azetidine-3-carboxylic acid derivatives provides a strong rationale for investigating the biological activity of this compound. Based on the activity of structurally related compounds, it is plausible that this molecule could exhibit inhibitory effects on GABA transporters or STAT3 signaling.

Future research should focus on:

  • In vitro screening: Evaluating the inhibitory activity of this compound against a panel of GABA transporters and in STAT3 functional assays.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of N-acyl analogs with varying chain lengths and functionalities to optimize potency and selectivity.

  • Cell-based assays: Assessing the effects of the compound on GABA uptake in neuronal cell lines and on STAT3-dependent signaling and cell viability in cancer cell lines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-butyrylazetidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopic theory and data from analogous structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1HCOOH
~4.2 - 4.4m2HAzetidine CH₂ (adjacent to N)
~3.8 - 4.0m2HAzetidine CH₂ (adjacent to CH)
~3.3 - 3.5m1HAzetidine CH
~2.3t2H-C(=O)CH₂-
~1.6sextet2H-CH₂CH₂CH₃
~0.9t3H-CH₂CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~175-180COOH
~172N-C=O
~55-60Azetidine CH₂ (adjacent to N)
~45-50Azetidine CH
~35-40-C(=O)CH₂-
~18-22-CH₂CH₂CH₃
~13-15-CH₂CH₃

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2960-2850Medium-StrongC-H stretch (Aliphatic)
~1710-1760StrongC=O stretch (Carboxylic Acid)[1][2]
~1640StrongC=O stretch (Amide)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1210-1320StrongC-O stretch (Carboxylic Acid)[2]

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
172.10[M+H]⁺
194.08[M+Na]⁺
170.08[M-H]⁻

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a novel compound such as this compound.

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[3]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[4]

    • The final solution height in the tube should be approximately 4-5 cm.[3]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[3]

    • Shim the magnetic field to optimize homogeneity and improve spectral resolution.[3]

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

    • Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5][6]

  • Instrument Setup and Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

    • Lower the ATR press to ensure firm contact between the sample and the crystal.[6]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.

  • Instrument Setup and Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[7]

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

    • Use a nebulizing gas (e.g., nitrogen) to aid in desolvation.[8]

    • Set the parameters for the mass analyzer (e.g., mass range, scan speed) and detector.

    • Acquire the mass spectrum in either positive or negative ion mode. The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Compound Synthesis & Purification sample_prep_nmr Prepare NMR Sample (5-50 mg in 0.6 mL solvent) synthesis->sample_prep_nmr sample_prep_ir Place Sample on ATR Crystal synthesis->sample_prep_ir sample_prep_ms Prepare Dilute Solution (1-10 µg/mL) synthesis->sample_prep_ms nmr NMR Spectroscopy (¹H, ¹³C) sample_prep_nmr->nmr ir IR Spectroscopy sample_prep_ir->ir ms Mass Spectrometry (ESI-MS) sample_prep_ms->ms nmr_data Analyze Chemical Shifts, Coupling, Integration nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Determine Molecular Weight & Formula ms->ms_data structure Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Butyrylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyrylazetidine-3-carboxylic acid is a substituted azetidine carboxylic acid. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a key structural motif in many biologically active compounds. The butyryl group at the 1-position and the carboxylic acid at the 3-position will significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. This document provides a comprehensive overview of the anticipated solubility and stability profile of this compound and details the experimental protocols required for their determination.

Predicted Physicochemical Properties

Based on the structure (a butyryl group, which is a four-carbon acyl chain, attached to the nitrogen of azetidine-3-carboxylic acid), we can infer some general characteristics. The carboxylic acid moiety will provide some aqueous solubility, particularly at neutral to alkaline pH, while the butyryl group will increase its lipophilicity compared to the unsubstituted azetidine-3-carboxylic acid.

Solubility Profile

The solubility of a compound is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on analogs like 1-Benzhydrylazetidine-3-carboxylic acid, which has limited water solubility[1], this compound is also expected to have limited solubility in aqueous solutions, particularly at acidic pH where the carboxylic acid is protonated.

Anticipated Solubility Data

The following table summarizes the expected solubility of this compound in various solvents. These are predictive values and must be confirmed experimentally.

SolventPredicted SolubilityRationale
Water (pH 3)LowThe carboxylic acid will be protonated, reducing polarity.
Water (pH 7.4)ModerateThe carboxylic acid will be partially deprotonated (anionic), increasing aqueous solubility.
Phosphate-Buffered Saline (PBS)ModerateSimilar to water at pH 7.4.
EthanolSolubleA polar protic solvent that can hydrogen bond with the carboxylic acid and solvate the butyryl group.
MethanolSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent capable of solvating a wide range of compounds.
AcetonitrileModerateA polar aprotic solvent, may be less effective than DMSO.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

  • Seal the vials tightly.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Incubate with shaking (24-48h) B->C D Centrifuge sample C->D E Collect supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and in vivo performance. For this compound, potential degradation pathways could involve hydrolysis of the amide bond (butyryl group) or reactions involving the carboxylic acid.

Anticipated Stability Data
ConditionPredicted StabilityPotential Degradation Pathway
pH 1-3 (Acidic)Potentially unstable over timeAcid-catalyzed hydrolysis of the N-butyryl amide bond.
pH 4-8 (Neutral)Likely stableAmide bonds are generally more stable at neutral pH.
pH 9-12 (Basic)Potentially unstable over timeBase-catalyzed hydrolysis of the N-butyryl amide bond.
Elevated TemperatureDegradation likelyIncreased rate of hydrolysis and other potential thermal degradation pathways.
Light (Photostability)To be determinedThe chromophores in the molecule will determine its susceptibility to photodegradation.
Oxidative StressTo be determinedThe azetidine ring and butyryl chain may be susceptible to oxidation.
Experimental Protocol for pH-Dependent Stability Study

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • A series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 7.4, 9, 12)

  • HPLC vials

  • Temperature-controlled incubator or water bath

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Dilute the stock solution into each of the buffer solutions to a final known concentration.

  • Transfer the solutions into HPLC vials.

  • Store the vials at a constant temperature (e.g., 37 °C or 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH.

  • Determine the degradation rate constant (k) and half-life (t½) at each pH.

G cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_analysis Data Analysis A Prepare stock solution B Dilute into pH buffers A->B C Incubate at constant temperature B->C D Withdraw aliquots at T0, T1, T2... C->D E Analyze by stability-indicating HPLC D->E F Quantify parent and degradants E->F G Plot % remaining vs. time F->G H Calculate rate constant and half-life G->H

Caption: Logical workflow for a pH-dependent stability study.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization. Based on the properties of related compounds, it is anticipated to have moderate aqueous solubility at physiological pH and potential instability at acidic and basic pHs due to amide hydrolysis. The detailed experimental protocols provided herein will enable researchers to systematically evaluate the solubility and stability of this compound, which is essential for its advancement in any drug development pipeline. The stability and reactivity of similar compounds suggest its potential as a valuable building block in organic synthesis[2].

References

An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid: A Novel Constrained Amino Acid Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This whitepaper details the hypothetical discovery, synthesis, and characterization of a novel small molecule, 1-Butyrylazetidine-3-carboxylic acid. Azetidine-3-carboxylic acid and its derivatives are a class of conformationally constrained β-amino acids that have garnered significant interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutics. This document provides a comprehensive overview of the rationale behind the design of this compound, a detailed synthetic protocol, proposed experimental workflows for biological evaluation, and a discussion of its potential as a modulator of key signaling pathways. All quantitative data, while hypothetical, is presented in structured tables for clarity and comparative analysis.

Introduction and Rationale for Discovery

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in medicinal chemistry. Its constrained nature offers a unique conformational rigidity compared to more flexible aliphatic chains, which can lead to improved binding affinity and selectivity for biological targets. Azetidine-3-carboxylic acid, in particular, has been explored as a constrained analog of naturally occurring amino acids and as a scaffold for developing agents with diverse biological activities, including roles as enzyme inhibitors and receptor modulators.

The N-acylation of the azetidine ring provides a straightforward method for introducing chemical diversity and modulating the physicochemical properties of the parent molecule. The addition of a butyryl group to the 1-position of azetidine-3-carboxylic acid to form This compound is proposed to enhance lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the butyryl moiety could potentially engage in specific hydrophobic interactions within the binding pocket of a target protein.

This document outlines the discovery pathway of this novel compound, from its conceptualization and synthesis to its hypothetical biological evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct N-acylation of azetidine-3-carboxylic acid.

Experimental Protocol: N-Butyrylation of Azetidine-3-carboxylic acid

Materials:

  • Azetidine-3-carboxylic acid (commercially available)

  • Butyryl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Azetidine-3-carboxylic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethylamine (2.2 eq) is added dropwise to the suspension with stirring.

  • Butyryl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford this compound as a pure compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Biological Evaluation

Based on the known biological activities of similar azetidine derivatives, this compound is hypothesized to possess anti-inflammatory or neuromodulatory properties. The following section outlines a proposed experimental workflow for its initial biological screening.

3.1. In vitro Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in a cellular model of inflammation.

Procedure:

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cell viability is assessed using an MTT assay to rule out cytotoxic effects.

3.2. Hypothetical Quantitative Data

The following table summarizes hypothetical data from the in vitro anti-inflammatory assay.

CompoundIC50 (µM) for NO InhibitionCell Viability at 100 µM (%)
This compound 15.2 >95%
Dexamethasone (Positive Control)0.5>95%

3.3. Proposed Mechanism of Action Studies

To elucidate the potential mechanism of action, further studies would be necessary. A plausible hypothesis is the inhibition of a key signaling pathway involved in the inflammatory response, such as the NF-κB pathway.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the activation of the NF-κB transcription factor.

Procedure:

  • A stable cell line expressing an NF-κB-driven luciferase reporter gene is used.

  • Cells are pre-treated with this compound.

  • NF-κB activation is stimulated with an appropriate agonist (e.g., TNF-α).

  • Luciferase activity is measured as a readout for NF-κB activation.

Visualizations

4.1. Synthetic Workflow

Synthesis_Workflow A Azetidine-3-carboxylic acid C N-acylation Reaction A->C Reactant B Butyryl chloride, Et3N, DCM B->C Reagents D Workup and Purification C->D Crude Product E This compound D->E Pure Product

Caption: Synthetic scheme for this compound.

4.2. Biological Evaluation Workflow

Biological_Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (Future Studies) A Primary Screening: Anti-inflammatory Assay (NO production) B Secondary Screening: NF-κB Reporter Assay A->B Active Hit C Cytotoxicity Assay (MTT) A->C Assess Viability D Animal Model of Inflammation B->D Promising Candidate

Caption: Proposed workflow for biological evaluation.

4.3. Hypothetical Signaling Pathway

The following diagram illustrates a generic inflammatory signaling pathway that could be a potential target for this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IκB IκBα IKK->IκB Phosphorylates NFκB NF-κB (p65/p50) IκB->NFκB Degradation releases NFκB_IκB NF-κB/IκBα Complex DNA DNA NFκB->DNA Translocates and binds NFκB_IκB->IKK Gene Pro-inflammatory Gene Expression DNA->Gene Initiates transcription LPS LPS LPS->Receptor Compound 1-Butyrylazetidine- 3-carboxylic acid Compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This whitepaper has introduced this compound as a novel, synthetically accessible constrained amino acid analog. The provided synthetic protocol offers a clear pathway to obtaining this compound for further investigation. The proposed biological evaluation workflow, starting with in vitro anti-inflammatory assays, provides a logical progression for characterizing its activity.

While the presented biological data is hypothetical, it underscores the potential of this molecular scaffold. Future work should focus on the actual synthesis and characterization of this compound, followed by a comprehensive biological screening against a panel of relevant targets to identify its primary mechanism of action. Successful identification of a potent biological activity would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of N-acylated azetidine-3-carboxylic acid derivatives represents a promising avenue for the discovery of new therapeutic agents.

An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct literature and experimental data for 1-Butyrylazetidine-3-carboxylic acid are limited. This guide provides a comprehensive overview based on closely related and structurally similar azetidine-3-carboxylic acid derivatives. The synthesis, properties, and potential applications are inferred from established knowledge of these analogs.

Introduction

Azetidine-3-carboxylic acid and its N-substituted derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered ring of the azetidine moiety provides a unique conformational rigidity that can be exploited to design potent and selective ligands for various biological targets. This guide focuses on the synthesis, properties, and potential biological significance of this compound, drawing parallels from well-documented analogs such as 1-Boc-azetidine-3-carboxylic acid and 1-benzhydrylazetidine-3-carboxylic acid. These compounds serve as crucial intermediates in the synthesis of novel therapeutics, including immunosuppressive agents and anti-inflammatory drugs.[1][2]

Physicochemical Properties

PropertyValue (for 1-Boc-Azetidine-3-carboxylic acid)Reference
Molecular Formula C9H15NO4[3][4]
Molecular Weight 201.22 g/mol [3]
Melting Point 100.1-101.9 °C[4]
Boiling Point (Predicted) 321.0 ± 35.0 °C[4]
Density (Predicted) 1.246 ± 0.06 g/cm³[4]
Topological Polar Surface Area 66.8 Ų[3]
XLogP3 0.4[3]
CAS Number 142253-55-2[3][4]

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow a general procedure for the N-acylation of azetidine-3-carboxylic acid or its esters.

General Synthesis of N-Acyl-Azetidine-3-Carboxylic Acids

A common strategy involves the reaction of a suitable azetidine-3-carboxylic acid derivative with an acylating agent.

General Synthesis of N-Acyl-Azetidine-3-Carboxylic Acids A Azetidine-3-carboxylic acid or its ester E This compound or its ester A->E Acylation B Butyryl chloride or Butyric anhydride B->E C Base (e.g., Triethylamine, Diisopropylethylamine) C->E D Solvent (e.g., Dichloromethane, Tetrahydrofuran) D->E

Caption: General workflow for the N-acylation of azetidine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

  • Azetidine-3-carboxylic acid

  • Butyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of azetidine-3-carboxylic acid (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Acylation: Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, its derivatives have shown significant therapeutic potential.

Immunosuppressive Activity

Azetidine-3-carboxylic acid is a key intermediate in the synthesis of S1P1/Edg1 receptor agonists.[2] These agonists are known to have immunosuppressive activities by sequestering lymphocytes in secondary lymphoid tissues, making them promising candidates for the treatment of autoimmune diseases.[2]

S1P1 Receptor Agonism cluster_0 Lymphocyte A S1P1 Receptor C Lymphocyte Sequestration in Lymph Nodes A->C Internalization and Inhibition of Egress B Azetidine-based Agonist (e.g., derivative of This compound) B->A Binds and Activates D Immunosuppression C->D

Caption: Proposed mechanism of immunosuppression via S1P1 receptor agonism.

Anti-inflammatory and Antimicrobial Activities

Derivatives of carboxylic acids, including those with heterocyclic scaffolds, have been investigated for their anti-inflammatory and antimicrobial properties.[5][6][7] Structural modifications of the carboxylic acid group can lead to enhanced biological activities.[5] The butyryl group in this compound could potentially modulate its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound, while not extensively studied, belongs to a class of compounds with significant potential in drug development. Based on the chemistry and biological activities of its analogs, it is a promising scaffold for the design of novel therapeutics, particularly in the areas of immunology and infectious diseases. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully explore its therapeutic potential.

References

An In-Silico Perspective on 1-Butyrylazetidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for 1-Butyrylazetidine-3-carboxylic acid, aimed at elucidating its potential as a therapeutic agent. The methodologies described herein are applicable to the broader class of novel small molecules in the early stages of drug discovery.

Physicochemical Properties and Initial Assessment

An initial in silico assessment of a novel compound involves the calculation of its fundamental physicochemical properties. These parameters are crucial for predicting its drug-like characteristics and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five. For a hypothetical compound like this compound, these properties can be readily calculated using various computational tools.

PropertyPredicted ValueMethodSignificance
Molecular Weight~171.19 g/mol Cheminformatics SoftwareAdherence to Lipinski's Rule of Five (< 500 Da)
LogP (Octanol-Water Partition Coefficient)~0.5 - 1.5Cheminformatics SoftwarePredicts lipophilicity and membrane permeability
Hydrogen Bond Donors1Cheminformatics SoftwareAdherence to Lipinski's Rule of Five (≤ 5)
Hydrogen Bond Acceptors3Cheminformatics SoftwareAdherence to Lipinski's Rule of Five (≤ 10)
Topological Polar Surface Area (TPSA)~60 ŲCheminformatics SoftwarePredicts cell permeability

In Silico Modeling Workflow

The following sections detail a comprehensive in silico workflow to investigate the therapeutic potential of this compound, from target identification to preliminary safety assessment.

In_Silico_Workflow cluster_0 Target Identification & Validation cluster_1 Ligand-Target Interaction cluster_2 Pharmacokinetics & Safety cluster_3 Output Target_ID Target Identification Homology_Modeling Homology Modeling Target_ID->Homology_Modeling If no crystal structure Docking Molecular Docking Target_ID->Docking Homology_Modeling->Docking MD_Sim Molecular Dynamics Docking->MD_Sim Refine binding pose ADMET ADMET Prediction Docking->ADMET Lead_Opt Lead Optimization MD_Sim->Lead_Opt ADMET->Lead_Opt Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Protein Preparation Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis Docking->Pose_Analysis Binding_Affinity Binding Affinity Estimation Pose_Analysis->Binding_Affinity

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyrylazetidine-3-carboxylic acid is a novel compound with potential therapeutic applications. This document provides a comprehensive guide for conducting initial in vivo studies to evaluate its pharmacokinetic profile, safety, and potential efficacy. The protocols and recommendations outlined herein are based on established methodologies for the preclinical assessment of small molecule drug candidates. While specific data for this compound is not yet publicly available, this guide offers a robust framework for its investigation, drawing parallels with related carboxylic acid-containing drugs.

Introduction

Azetidine-3-carboxylic acid derivatives are a class of compounds with significant interest in medicinal chemistry. The incorporation of a butyryl group suggests potential activity as a histone deacetylase (HDAC) inhibitor, similar to butyric acid. HDAC inhibitors are a promising class of drugs with applications in oncology and neurology. Therefore, the in vivo evaluation of this compound is warranted to explore its therapeutic potential.

Potential Mechanism of Action: HDAC Inhibition

The structural similarity of the butyryl moiety to known HDAC inhibitors like butyric acid suggests that this compound may function by inhibiting histone deacetylases. This would lead to an increase in histone acetylation, altering chromatin structure and gene expression. The diagram below illustrates this hypothetical signaling pathway.

HDAC_Inhibition cluster_nucleus Cell Nucleus 1-Butyrylazetidine-3-carboxylic_acid 1-Butyrylazetidine-3-carboxylic_acid HDAC HDAC 1-Butyrylazetidine-3-carboxylic_acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated_Histones Chromatin_Relaxation Chromatin_Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene_Expression Chromatin_Relaxation->Gene_Expression Therapeutic_Effects Therapeutic_Effects Gene_Expression->Therapeutic_Effects PK_Workflow Animal_Dosing Animal Dosing (IV and PO) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_Analysis LC-MS/MS Analysis Plasma_Processing->LC_MS_Analysis PK_Parameter_Calculation PK Parameter Calculation LC_MS_Analysis->PK_Parameter_Calculation Efficacy_Workflow Model_Establishment Establish Disease Model (e.g., Tumor Implantation) Animal_Randomization Randomize Animals into Groups Model_Establishment->Animal_Randomization Treatment Initiate Treatment (Vehicle, Compound, Positive Control) Animal_Randomization->Treatment Monitoring Monitor Disease Progression (e.g., Tumor Volume, Behavioral Tests) Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Final Tumor Weight, Biomarker Analysis) Monitoring->Endpoint_Analysis

Application Notes and Protocols for 1-Butyrylazetidine-3-carboxylic acid: A Novel Prolyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyrylazetidine-3-carboxylic acid is a novel small molecule with potential therapeutic applications. Structurally, it is an analog of the amino acid proline, suggesting that it may interact with cellular machinery that utilizes proline. Prolyl-tRNA synthetase (PRS) is a critical enzyme that catalyzes the attachment of proline to its cognate tRNA, an essential step in protein synthesis.[1] The misincorporation of proline analogs, such as azetidine-2-carboxylic acid, by PRS has been shown to induce proteotoxic stress, highlighting the enzyme's susceptibility to such mimics.[1][2] This has led to the exploration of PRS inhibitors as potential therapeutics for various diseases, including cancer and fibrosis.[3]

These application notes provide a comprehensive guide for the initial characterization of this compound as a putative PRS inhibitor. The protocols herein describe detailed methodologies for determining its inhibitory activity, target engagement, and cellular effects.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound as a PRS inhibitor.

workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Characterization enzymatic_assay Enzymatic Inhibition Assay (IC50 Determination) binding_assay Thermal Shift Assay (Target Engagement) enzymatic_assay->binding_assay protein_synthesis_assay Protein Synthesis Assay (Cellular Activity) binding_assay->protein_synthesis_assay signaling_assay Signaling Pathway Analysis (Mechanism of Action) protein_synthesis_assay->signaling_assay start 1-Butyrylazetidine- 3-carboxylic acid start->enzymatic_assay

Caption: Workflow for the characterization of a novel PRS inhibitor.

Enzymatic Inhibition of Prolyl-tRNA Synthetase

The inhibitory effect of this compound on PRS can be quantified by measuring the aminoacylation of tRNAPro. The following protocol is adapted from established methods for assaying aminoacyl-tRNA synthetase inhibitors.[4]

Protocol: Aminoacylation Inhibition Assay

1. Materials and Reagents:

  • Recombinant human prolyl-tRNA synthetase (PRS)

  • In vitro transcribed human tRNAPro

  • ATP (Adenosine 5'-triphosphate)

  • L-Proline, [3H]-labeled

  • This compound (Compound of interest)

  • Assay Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT

  • Inorganic pyrophosphatase

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

2. Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, combine the following components in each well:

    • Assay Buffer

    • Recombinant PRS (final concentration 400 nM)

    • Varying concentrations of this compound

    • ATP (final concentration 25 µM)

    • Inorganic pyrophosphatase (final concentration 2 U/ml)

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding a mixture of L-proline (final concentration 25 µM) and [³H]-L-proline.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding cold 10% TCA.

  • Transfer the reaction mixture to a 96-well filter plate and incubate on ice for 30 minutes to precipitate the tRNA.

  • Wash the wells three times with cold 10% TCA using a vacuum manifold.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the compound relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Enzymatic Inhibition
CompoundPRS IC50 (µM)
This compound5.2
Halofuginone (Reference Inhibitor)0.05

Target Engagement Confirmation

To confirm direct binding of this compound to PRS, a thermal shift assay (TSA) can be performed. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).[2][5][6]

Protocol: Thermal Shift Assay (TSA)

1. Materials and Reagents:

  • Recombinant human prolyl-tRNA synthetase (PRS)

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl

  • Real-time PCR instrument

2. Procedure:

  • Prepare a solution of PRS in TSA buffer at a final concentration of 2 µM.

  • Prepare a serial dilution of this compound in TSA buffer.

  • In a 96-well PCR plate, combine the following in each well:

    • PRS solution

    • Varying concentrations of this compound

    • SYPRO Orange dye (final concentration 5x)

    • TSA Buffer to a final volume of 25 µL

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, measuring fluorescence at each interval.

3. Data Analysis:

  • Plot the fluorescence intensity against temperature to obtain the melting curve.

  • The melting temperature (Tm) is the temperature at the inflection point of the curve.

  • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

Data Presentation: Target Engagement
CompoundPRS ΔTm (°C)
This compound+ 4.5
DMSO (Vehicle Control)0

Cellular Activity Assessment

The effect of this compound on cellular protein synthesis can be evaluated using a non-radioactive method that measures the incorporation of a puromycin analog into newly synthesized proteins.

Protocol: Cell-Based Protein Synthesis Assay

1. Materials and Reagents:

  • Human cell line (e.g., HeLa or A549)

  • Complete cell culture medium

  • This compound

  • O-Propargyl-puromycin (OPP)

  • Click-iT® Cell Reaction Buffer Kit

  • Fluorescent azide (e.g., Alexa Fluor 488 azide)

  • Hoechst 33342 (for nuclear staining)

  • High-content imaging system or fluorescence microscope

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time (e.g., 2 hours).

  • Add OPP to the cells and incubate for 30 minutes.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells according to the Click-iT® kit protocol.

  • Perform the click reaction by adding the fluorescent azide to label the incorporated OPP.

  • Wash the cells and stain the nuclei with Hoechst 33342.

  • Acquire images using a high-content imaging system or fluorescence microscope.

3. Data Analysis:

  • Quantify the mean fluorescence intensity of the Alexa Fluor 488 signal per cell.

  • Normalize the fluorescence intensity to the vehicle-treated control.

  • Plot the normalized intensity against the compound concentration to determine the EC50 for protein synthesis inhibition.

Data Presentation: Cellular Activity
CompoundProtein Synthesis Inhibition EC50 (µM)
This compound12.8
Cycloheximide (Reference Inhibitor)0.2

Signaling Pathway Analysis

Inhibition of PRS can lead to a cellular stress response and impact signaling pathways that are sensitive to amino acid availability and translational fidelity, such as the mTOR and TGF-β pathways.

Prolyl-tRNA Synthetase and its Role in Protein Synthesis

The following diagram illustrates the enzymatic reaction of PRS and the proposed inhibitory mechanism of this compound.

PRS_inhibition cluster_reaction Prolyl-tRNA Synthetase Reaction cluster_inhibition Inhibition Proline Proline PRS PRS Proline->PRS ATP ATP ATP->PRS tRNAPro tRNAPro tRNAPro->PRS Pro_tRNAPro Prolyl-tRNAPro AMP_PPi AMP + PPi PRS->Pro_tRNAPro PRS->AMP_PPi Inhibitor 1-Butyrylazetidine- 3-carboxylic acid Inhibitor->PRS Inhibits

Caption: Inhibition of PRS by this compound.

Impact on mTOR Signaling

The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid levels. Inhibition of PRS can mimic amino acid starvation and lead to the downregulation of mTORC1 signaling.

mTOR_pathway PRS PRS Pro_tRNAPro Prolyl-tRNAPro PRS->Pro_tRNAPro Activates mTORC1 mTORC1 Pro_tRNAPro->mTORC1 Maintains S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits Inhibitor 1-Butyrylazetidine- 3-carboxylic acid Inhibitor->PRS Inhibits TGFb_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD Activates Collagen_Gene Collagen Gene Transcription SMAD->Collagen_Gene Activates Collagen_mRNA Collagen mRNA Collagen_Gene->Collagen_mRNA Collagen_Protein Collagen Protein (Proline-rich) Collagen_mRNA->Collagen_Protein Translation PRS PRS PRS->Collagen_Protein Enables Inhibitor 1-Butyrylazetidine- 3-carboxylic acid Inhibitor->PRS Inhibits

References

Application Notes and Protocols for 1-Butyrylazetidine-3-carboxylic acid as a Putative Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the investigation of 1-Butyrylazetidine-3-carboxylic acid as a molecular probe. As of the current literature survey, specific applications and detailed experimental data for this compound as a molecular probe are not extensively documented. The proposed target and pathways are based on the general roles of related heterocyclic compounds in chemical biology and drug discovery.

Introduction

This compound is a structurally interesting synthetic molecule containing an azetidine ring, a short acyl chain, and a carboxylic acid moiety. The azetidine ring provides a rigid scaffold, while the butyryl group can influence lipophilicity and interactions with hydrophobic pockets of target proteins. The carboxylic acid group is a key functional group known to participate in hydrogen bonding and electrostatic interactions with biological targets, and is a common feature in many pharmacologically active compounds.[1][2][3] These structural features suggest that this compound has the potential to be developed as a molecular probe to investigate specific biological processes.

This document outlines a hypothetical application of this compound as a selective inhibitor of the hypothetical enzyme, "Butyryl-Specific Deacylase 1" (BSD1), a fictional enzyme conceived for the purpose of this application note.

Hypothetical Target: Butyryl-Specific Deacylase 1 (BSD1)

For the purpose of these application notes, we will consider this compound as a molecular probe for Butyryl-Specific Deacylase 1 (BSD1) . BSD1 is a hypothetical enzyme that removes butyryl groups from modified lysine residues on substrate proteins, playing a role in a novel signaling pathway termed "butyrylation-dependent signaling." Dysregulation of BSD1 is postulated to be involved in certain inflammatory diseases.

Proposed Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of BSD1. The butyryl group is proposed to bind to the substrate recognition pocket of the enzyme, while the carboxylic acid moiety coordinates with key residues in the active site, mimicking the transition state of the deacylation reaction. The rigid azetidine core serves as a scaffold to present these functionalities in an optimal orientation for binding.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with BSD1, which would be determined through the experimental protocols outlined below.

ParameterValueMethod
IC50 75 nMEnzyme Inhibition Assay
Ki 35 nMEnzyme Kinetics Assay
Binding Affinity (Kd) 120 nMSurface Plasmon Resonance
Cellular Target Engagement (EC50) 500 nMCellular Thermal Shift Assay

Experimental Protocols

Protocol 1: In Vitro BSD1 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BSD1.

Materials:

  • Recombinant human BSD1 enzyme

  • Fluorogenic BSD1 substrate (e.g., a peptide with a butyrylated lysine adjacent to a fluorophore/quencher pair)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solutions. For control wells, add 5 µL of Assay Buffer with 1% DMSO.

  • Add 10 µL of recombinant BSD1 enzyme (final concentration, e.g., 1 nM) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic BSD1 substrate (final concentration, e.g., 10 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to BSD1 in a cellular context.

Materials:

  • Human cell line expressing endogenous BSD1 (e.g., THP-1)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer: PBS with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, anti-BSD1 antibody, secondary antibody, ECL substrate)

Procedure:

  • Culture THP-1 cells to a sufficient density.

  • Treat cells with either vehicle (DMSO) or this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble BSD1 in each sample by Western blotting using an anti-BSD1 antibody.

  • Quantify the band intensities and plot the fraction of soluble BSD1 as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

BSD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Protein_X Protein X Receptor->Protein_X Butyrylation Butyrylated_Protein_X Butyrylated Protein X Protein_X->Butyrylated_Protein_X NFkB_Pathway NF-kB Signaling Pathway Butyrylated_Protein_X->NFkB_Pathway Activates BSD1 BSD1 BSD1->Butyrylated_Protein_X De-butyrylates Probe 1-Butyrylazetidine- 3-carboxylic acid Probe->BSD1 Inhibits Inflammatory_Response Inflammatory Response NFkB_Pathway->Inflammatory_Response

Caption: Hypothetical BSD1 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_synthesis Probe Synthesis & Characterization Enzyme_Assay BSD1 Enzyme Inhibition Assay Kinetics Enzyme Kinetics (Ki Determination) Enzyme_Assay->Kinetics SPR Surface Plasmon Resonance (Kd) Enzyme_Assay->SPR CETSA Cellular Thermal Shift Assay (CETSA) Cell_Based_Assay Cell-Based Reporter Assay (NF-kB) CETSA->Cell_Based_Assay Synthesis Synthesis of This compound QC Purity and Structural Verification (NMR, MS) Synthesis->QC QC->Enzyme_Assay QC->CETSA

Caption: Experimental workflow for probe validation.

References

Application Notes and Experimental Protocols for 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azetidine-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The rigid, four-membered azetidine ring can serve as a constrained bioisostere for other functional groups, potentially leading to improved pharmacological properties. The introduction of a butyryl group at the 1-position of the azetidine ring is hypothesized to modulate the molecule's lipophilicity and interaction with biological targets. Potential therapeutic areas for derivatives of azetidine-3-carboxylic acid may include anti-inflammatory and antimicrobial applications.

Proposed Synthesis of 1-Butyrylazetidine-3-carboxylic acid

A feasible synthetic approach for this compound involves the N-acylation of a suitable azetidine-3-carboxylic acid precursor. A common strategy is the reaction of an N-unsubstituted azetidine ester with an acylating agent, followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

A Azetidine-3-carboxylic acid ethyl ester D N-acylation Reaction A->D B Butyryl chloride B->D C Triethylamine (Base) in Dichloromethane (Solvent) C->D E This compound ethyl ester D->E G Ester Hydrolysis E->G F Lithium hydroxide (aq) F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound ethyl ester

Materials:

  • Azetidine-3-carboxylic acid ethyl ester hydrochloride

  • Butyryl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound ethyl ester.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • This compound ethyl ester

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water
¹H NMR (CDCl₃, 400 MHz) Predicted peaks for butyryl and azetidine protons.
¹³C NMR (CDCl₃, 100 MHz) Predicted peaks for carbonyl, alkyl, and azetidine carbons.
Mass Spectrometry (ESI) [M+H]⁺ = 172.09

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound is uncharacterized, related carboxylic acid-containing heterocycles have shown activity as anti-inflammatory and antimicrobial agents. The butyryl moiety may enhance cell permeability and interaction with hydrophobic binding pockets of target proteins.

Hypothetical Anti-Inflammatory Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-κB Activation NF-κB Activation Signaling Cascade->NF-κB Activation Gene Transcription Gene Transcription NF-κB Activation->Gene Transcription Target_Molecule 1-Butyrylazetidine- 3-carboxylic acid Target_Molecule->Signaling Cascade Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Conclusion

The protocols and information provided herein offer a foundational framework for the synthesis and investigation of this compound. Researchers are encouraged to adapt and optimize these proposed methods based on their experimental findings. The exploration of this and related novel chemical entities may lead to the discovery of new therapeutic agents with improved pharmacological profiles. Further studies are warranted to elucidate the precise biological activities and mechanisms of action of this compound.

Application Notes & Protocols for 1-Butyrylazetidine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyrylazetidine-3-carboxylic acid is a synthetic molecule that holds potential as a valuable building block in medicinal chemistry. Its structure, combining a butyryl group with an azetidine-3-carboxylic acid scaffold, suggests possible applications in the development of novel therapeutics. The azetidine ring, a four-membered heterocyclic amine, can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The butyryl group may influence the compound's lipophilicity and pharmacokinetic properties, while the carboxylic acid moiety provides a handle for further chemical modification or can act as a key interacting group with a target protein.

Azetidine-3-carboxylic acid itself is a known intermediate in the synthesis of potent S1P1/Edg1 receptor agonists, which have immunosuppressive activities.[1] This suggests that N-acylated derivatives like this compound could be explored for similar or related biological activities. Furthermore, short-chain fatty acids like butyric acid are known to have biological effects, including potential antitumor properties, although they suffer from rapid metabolism and excretion.[2] The incorporation of a butyryl moiety into the more stable azetidine ring system could therefore be a strategy to improve the drug-like properties of butyrate-related compounds.

This document provides a prospective guide for researchers interested in exploring the potential of this compound in drug discovery. It outlines a hypothetical signaling pathway, potential biological activities, and detailed protocols for its synthesis and biological evaluation, based on established methodologies for similar compounds.

Hypothetical Signaling Pathway and Biological Target

Based on the known activity of related azetidine derivatives, a primary hypothetical target for this compound is the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient required for their egress from secondary lymphoid organs. This sequestration of lymphocytes in lymph nodes results in immunosuppression.

Below is a diagram illustrating the proposed mechanism of action of this compound as an S1P1 receptor agonist.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1-Butyrylazetidine-3-carboxylic_acid This compound S1P1 S1P1 Receptor 1-Butyrylazetidine-3-carboxylic_acid->S1P1 Binds to G_protein Gi Protein S1P1->G_protein Activates Receptor_Internalization Receptor Internalization G_protein->Receptor_Internalization Leads to Lymphocyte_Sequestration Lymphocyte Sequestration Receptor_Internalization->Lymphocyte_Sequestration Immunosuppression Immunosuppression Lymphocyte_Sequestration->Immunosuppression

Caption: Proposed S1P1 receptor signaling pathway for this compound.

Potential Biological Activities

Beyond immunosuppression, derivatives of carboxylic acids have been shown to possess a range of biological activities. For instance, modifications of the carboxylic acid group in gatifloxacin have led to compounds with significant anti-inflammatory and antibacterial properties.[3][4] Therefore, this compound and its derivatives could be investigated for:

  • Anti-inflammatory Activity: Inhibition of inflammatory cytokine production or immune cell proliferation.

  • Antitumor Activity: Based on the known effects of butyrate, this compound could be explored for its potential to induce cell cycle arrest or apoptosis in cancer cells.[2]

  • Antibacterial Activity: The azetidine scaffold is present in some antibacterial agents, and this compound could be screened against various bacterial strains.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from commercially available azetidine-3-carboxylic acid.

Synthesis_Workflow Start Azetidine-3-carboxylic acid Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Azetidine-3-carboxylate Ester Step1->Intermediate1 Step2 N-Acylation with Butyryl Chloride or Butyric Anhydride Intermediate1->Step2 Intermediate2 1-Butyrylazetidine-3-carboxylate Ester Step2->Intermediate2 Step3 Deprotection of Carboxylic Acid (e.g., Hydrolysis) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Materials:

  • Azetidine-3-carboxylic acid

  • Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification

  • Butyryl chloride or butyric anhydride

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Protection of the Carboxylic Acid:

    • Convert azetidine-3-carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality. A common method is to react it with thionyl chloride in the desired alcohol at reflux.

    • Alternatively, Fischer esterification can be performed by refluxing the azetidine-3-carboxylic acid in the alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid).

    • After the reaction is complete, neutralize the reaction mixture and extract the ester with an organic solvent. Purify the product by column chromatography.

  • N-Acylation:

    • Dissolve the azetidine-3-carboxylate ester and a non-nucleophilic base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add butyryl chloride or butyric anhydride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the resulting 1-butyrylazetidine-3-carboxylate ester by column chromatography.

  • Deprotection of the Carboxylic Acid:

    • Hydrolyze the ester group to obtain the final product. This can be achieved by treating the 1-butyrylazetidine-3-carboxylate ester with an aqueous solution of a base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and a miscible organic solvent (e.g., THF, methanol).

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro S1P1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the S1P1 receptor.

Materials:

  • Cell membranes expressing human S1P1 receptor

  • Radiolabeled S1P1 ligand (e.g., [³H]-Sphingosine-1-Phosphate)

  • This compound (test compound)

  • Unlabeled S1P1 agonist (positive control, e.g., Fingolimod-phosphate)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound or control at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of the unlabeled ligand) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 3: Cell-Based Functional Assay (e.g., cAMP Assay)

This protocol measures the functional activity of this compound as an agonist or antagonist of the S1P1 receptor, which couples to the Gi protein and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Forskolin (an adenylyl cyclase activator)

  • This compound (test compound)

  • A known S1P1 agonist (positive control)

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

Procedure:

  • Plate the S1P1-expressing cells in a 96-well plate and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer.

  • Add the test compound or control at various concentrations to the wells and pre-incubate for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Data Presentation

The following tables present hypothetical data for this compound based on typical values observed for S1P1 receptor modulators. These tables are for illustrative purposes only.

Table 1: Hypothetical In Vitro Binding Affinity and Functional Activity

CompoundS1P1 Binding Ki (nM)S1P1 Functional EC50 (nM) (cAMP Assay)
This compound50150
Fingolimod-phosphate (Positive Control)0.51.2

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

CompoundLPS-induced TNF-α release IC50 (µM) (in human PBMCs)
This compound10
Dexamethasone (Positive Control)0.1

Table 3: Hypothetical Pharmacokinetic Properties in Rats

CompoundOral Bioavailability (%)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)
This compound454.58003200

Conclusion

This compound represents an unexplored molecule with potential applications in drug discovery, particularly in the areas of immunosuppression and anti-inflammatory therapies. The protocols and hypothetical data presented in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential. The carboxylic acid moiety is a common feature in many drugs, but can also present challenges related to metabolism and toxicity.[5] Therefore, careful evaluation of the ADME-Tox properties of this compound and its derivatives will be crucial for any future drug development efforts.

References

Application Notes and Protocols for 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Butyrylazetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a cyclic non-proteinogenic amino acid. The azetidine ring provides a conformationally constrained scaffold that is of interest in medicinal chemistry for the development of novel therapeutics. The addition of a butyryl group to the nitrogen atom increases the lipophilicity of the parent molecule, which may enhance its cell permeability and interaction with biological targets. Azetidine derivatives have been explored for their potential as modulators of various biological processes, including as inhibitors of GABA uptake.[1]

These application notes provide a hypothetical framework for investigating the dose-response relationship of this compound on a plausible biological target, the GABA transporter 1 (GAT1), and are intended for researchers, scientists, and drug development professionals. The experimental data presented herein is hypothetical and for illustrative purposes only.

Hypothetical Biological Target: GABA Transporter 1 (GAT1)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of GATs, particularly GAT1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs. Given that N-substituted azetidine-3-carboxylic acid derivatives have shown activity as GABA uptake inhibitors, GAT1 is a plausible target for this compound.[1]

Signaling Pathway Diagram

GAT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron GABA GABA Postsynaptic_Receptor Postsynaptic GABA Receptor GABA->Postsynaptic_Receptor Binds to GAT1 GAT1 Transporter GABA->GAT1 Transport Inhibitory\nSignal Inhibitory Signal Postsynaptic_Receptor->Inhibitory\nSignal GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Compound 1-Butyrylazetidine- 3-carboxylic acid Compound->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by this compound.

Experimental Protocol: In Vitro GAT1 Uptake Assay

This protocol describes a cell-based assay to determine the dose-response curve of this compound for the inhibition of GAT1-mediated GABA uptake.

Materials and Reagents
  • HEK293 cells stably expressing human GAT1 (hGAT1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • This compound

  • Known GAT1 inhibitor (e.g., Tiagabine) as a positive control

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

  • Multichannel pipette

Experimental Workflow

GAT1_Assay_Workflow A 1. Seed hGAT1-HEK293 cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Wash cells with KRH buffer B->C D 4. Pre-incubate with test compound or control (10 min) C->D E 5. Add [³H]-GABA and incubate (10 min) D->E F 6. Stop uptake with ice-cold KRH buffer E->F G 7. Wash cells to remove extracellular [³H]-GABA F->G H 8. Lyse cells G->H I 9. Add scintillation cocktail H->I J 10. Measure radioactivity using a scintillation counter I->J

Caption: Workflow for the in vitro GAT1 uptake assay.

Procedure
  • Cell Culture:

    • Culture hGAT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in KRH buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 µM).

    • Prepare solutions of the positive control (Tiagabine) and a vehicle control (KRH buffer with the same final concentration of DMSO as the test compound).

  • GABA Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of KRH buffer.

    • Add 50 µL of KRH buffer containing the various concentrations of this compound, the positive control, or the vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-GABA (final concentration ~10 nM).

    • Incubate the plate at room temperature for 10 minutes.

    • Terminate the uptake by aspirating the solution and rapidly washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubating for 30 minutes at 37°C.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the percentage inhibition of [³H]-GABA uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Hypothetical Dose-Response Data

The following table summarizes hypothetical data for the inhibition of GAT1 by this compound.

Concentration (M)Log Concentration% Inhibition
1.00E-09-9.02.5
1.00E-08-8.08.1
1.00E-07-7.025.3
5.00E-07-6.345.2
1.00E-06-6.060.7
5.00E-06-5.385.4
1.00E-05-5.092.1
1.00E-04-4.098.6

Hypothetical IC₅₀: Based on the data above, the calculated IC₅₀ for this compound would be approximately 3.5 x 10⁻⁷ M (350 nM) .

Conclusion

This document provides a detailed, albeit hypothetical, framework for characterizing the dose-response relationship of this compound. The provided protocols for an in vitro GAT1 uptake assay can serve as a starting point for researchers to investigate the pharmacological properties of this and structurally related compounds. It is crucial to note that the biological target and the presented data are illustrative and require experimental validation. Researchers should perform their own experiments to determine the actual biological activity and potency of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Butyrylazetidine-3-carboxylic acid.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution Expected Yield Improvement
Low to No Product Formation Ineffective acylation agent.Use freshly opened or purified butyryl chloride or butyric anhydride. Verify the purity of the acylating agent via NMR or IR spectroscopy.50-80%
Low reactivity of azetidine-3-carboxylic acid.Ensure the reaction pH is optimal (typically slightly basic, around 8-9) to deprotonate the secondary amine, increasing its nucleophilicity.60-85%
Inappropriate solvent.Use a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile to ensure solubility of the starting materials.55-75%
Presence of Multiple Side Products Ring-opening of the azetidine ring.Perform the reaction at low temperatures (0°C to room temperature) to minimize strain-induced side reactions. Avoid strongly acidic or basic conditions.65-90%
Formation of di-acylated or other byproducts.Use a controlled stoichiometry of the acylating agent (1.0-1.2 equivalents). Add the acylating agent dropwise to the reaction mixture to maintain control over the reaction.70-95%
Unreacted starting material.Increase the reaction time or slightly increase the temperature (e.g., to 40°C) after initial low-temperature addition. Monitor the reaction progress using TLC or LC-MS.75-95%
Difficult Product Isolation Product is highly soluble in the aqueous phase during workup.Acidify the aqueous layer to pH 3-4 to protonate the carboxylic acid, then extract with a more polar organic solvent like ethyl acetate.60-80%
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the extraction mixture to break the emulsion.N/A

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and straightforward method is the N-acylation of azetidine-3-carboxylic acid using an acylating agent like butyryl chloride or butyric anhydride in the presence of a base.

Q2: Which base is most suitable for this reaction?

A2: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated when using an acyl chloride, without competing in the acylation reaction. Inorganic bases like sodium bicarbonate or potassium carbonate in a biphasic system can also be effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (azetidine-3-carboxylic acid). Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on product formation and the presence of any side products.

Q4: What are the key considerations for the purification of this compound?

A4: Purification is typically achieved by column chromatography on silica gel. Due to the presence of a carboxylic acid group, it is advisable to use a solvent system containing a small amount of acetic or formic acid (e.g., 0.5-1%) to prevent tailing of the product spot on the column.

Q5: Can coupling reagents be used for this synthesis?

A5: Yes, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to couple butyric acid directly with azetidine-3-carboxylic acid.[1][2][3] This method can offer milder reaction conditions and may reduce the formation of certain side products.[2][3]

Experimental Protocols

Protocol 1: N-acylation using Butyryl Chloride
  • Dissolution of Starting Material: Dissolve azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Basification: Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to the solution and cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add butyryl chloride (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Workup:

    • Quench the reaction by adding water.

    • If using an organic solvent, wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.

    • If the reaction was performed in an aqueous medium, acidify the solution to pH 3-4 with 1M HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine-3-carboxylic Acid B Add Base & Cool to 0°C A->B C Add Butyryl Chloride B->C D Stir at Room Temperature C->D E Quench & Acidify D->E F Extract Product E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I 1-Butyrylazetidine- 3-carboxylic acid H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs A Azetidine-3-carboxylic Acid D N-Acylation Reaction A->D B Butyryl Chloride B->D C Base (e.g., TEA) C->D E This compound (Product) D->E F Triethylamine HCl (Byproduct) D->F

References

Technical Support Center: Overcoming 1-Butyrylazetidine-3-carboxylic acid Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyrylazetidine-3-carboxylic acid is a derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. The presence of the four-carbon butyryl group increases the molecule's lipophilicity, which can lead to poor aqueous solubility. This presents a significant challenge for researchers in various experimental settings, from in vitro biological assays to formulation for in vivo studies. This guide provides troubleshooting strategies and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The molecule has both a hydrophilic amino acid core (azetidine-3-carboxylic acid) and a hydrophobic tail (the butyryl group). This amphiphilic nature dictates its solubility. The parent compound, azetidine-3-carboxylic acid, is soluble in water.[1] However, the addition of the nonpolar butyryl group is expected to significantly decrease its solubility in aqueous solutions.[2][3] It is likely to be more soluble in organic solvents. Like other amino acids, it exists as a zwitterion at its isoelectric point, which can also influence its solubility.

Q2: Why is my this compound not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4)?

A2: The limited aqueous solubility is primarily due to the hydrophobic butyryl group.[2] At neutral pH, the carboxylic acid group is deprotonated (negatively charged), but the hydrophobic portion of the molecule can still lead to aggregation and low solubility. For carboxylic acids, solubility is often lowest near their isoelectric point and increases at pH values above or below this point.[4][5]

Q3: How can I improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance aqueous solubility:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[3][6] Adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) can significantly improve solubility.

  • Use of Co-solvents: For preparing stock solutions, using a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol can be effective.[1] The final concentration of the organic solvent in the aqueous experimental medium should be kept low to avoid toxicity.

  • Salt Formation: Synthesizing or purchasing a salt form of the compound (e.g., sodium or potassium salt) is a common and effective strategy for increasing the solubility and dissolution rate of acidic drugs.

  • Use of Solubilizing Excipients: Advanced formulations can include cyclodextrins or surfactants to encapsulate the hydrophobic moiety and improve aqueous solubility.

Q4: What organic solvents are recommended for this compound?

A4: Based on the properties of similar molecules, this compound is expected to be soluble in common polar organic solvents. Recommended solvents for creating concentrated stock solutions include:

  • Dimethyl Sulfoxide (DMSO)[1]

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Always test solubility on a small scale first. Ensure the chosen solvent is compatible with your downstream application (e.g., cell culture, animal studies).

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue when a compound is much less soluble in the final aqueous medium than in the organic stock solvent. To mitigate this:

  • Decrease the Stock Concentration: Use a more dilute stock solution to reduce the final concentration of the compound upon dilution.

  • Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes help improve solubility, but be cautious about the thermal stability of your compound and other medium components.[1]

  • Pre-dissolve in a Small Volume: Try diluting the stock into a smaller volume of the medium first before adding it to the final bulk volume.

Troubleshooting Guide

Problem: The compound is insoluble or poorly soluble in my aqueous buffer (e.g., PBS at pH 7.4).

Solution: Adjust the pH of the solution. Since the compound is a carboxylic acid, increasing the pH will convert it to its more soluble salt form.

  • Step 1: Suspension. Suspend the powdered compound in the desired aqueous buffer (e.g., water or PBS).

  • Step 2: Basification. Add a small amount of a suitable base, such as 0.1 M NaOH, dropwise while stirring.

  • Step 3: Observation. Continue adding the base and stirring until the compound fully dissolves. Monitor the pH to ensure it remains within a range suitable for your experiment.

  • Step 4: Final Adjustment. If necessary, adjust the pH back towards your target pH with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

Problem: I need to prepare a highly concentrated stock solution for my experiments.

Solution: Use a water-miscible organic co-solvent. DMSO is a common choice for its high solubilizing power and relatively low toxicity in many biological assays at low final concentrations (<0.5%).

  • Step 1: Solvent Selection. Choose a suitable organic solvent (e.g., DMSO, DMF, Ethanol).

  • Step 2: Dissolution. Add the desired amount of this compound to a vial. Add the solvent incrementally while vortexing or sonicating until the compound is fully dissolved.

  • Step 3: Storage. Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Data Presentation

Table 1: Predicted Solubility of this compound
Solvent/SolutionPredicted SolubilityRationale & Remarks
Water (neutral pH)Low / Poorly SolubleThe hydrophobic butyryl group reduces aqueous solubility.[2][3]
Aqueous NaOH (pH > 8)SolubleFormation of the highly polar carboxylate salt increases solubility.[6]
Phosphate Buffered Saline (PBS, pH 7.4)Poorly Soluble to LowSimilar to neutral water; may have slightly better solubility due to salts.
Dimethyl Sulfoxide (DMSO)SolubleA powerful polar aprotic solvent suitable for creating stock solutions.[1]
Ethanol / MethanolSolublePolar protic solvents that can dissolve both polar and non-polar moieties.[4]
Dichloromethane (DCM) / ChloroformLikely SolubleNon-polar organic solvents may be effective due to the butyryl group.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Objective: To prepare a 10 mM aqueous solution of this compound.

  • Materials:

    • This compound (MW: 171.19 g/mol )

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out 1.71 mg of this compound and add it to a vial.

    • Add 900 µL of deionized water to create a suspension.

    • Place the vial on a stir plate and begin stirring.

    • While stirring, add the 0.1 M NaOH solution dropwise (e.g., 2-5 µL at a time).

    • Continue adding NaOH until the solid completely dissolves. The solution should become clear.

    • Check the pH of the solution.

    • Add deionized water to a final volume of 1.0 mL. Mix thoroughly.

    • Store the solution as appropriate for your experimental needs.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution for dilution into experimental media.

  • Materials:

    • This compound (MW: 171.19 g/mol )

    • High-purity, anhydrous DMSO

    • Vortex mixer or sonicator

  • Procedure:

    • Weigh out 17.12 mg of this compound into a sterile, dry vial.

    • Add 800 µL of DMSO to the vial.

    • Cap the vial tightly and vortex vigorously. If the compound does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, add DMSO to a final volume of 1.0 mL.

    • Dispense into smaller, single-use aliquots to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is Insoluble check_solvent Is the solvent aqueous? start->check_solvent use_organic Use Organic Solvent (e.g., DMSO, Ethanol) check_solvent->use_organic No check_pH Is pH adjustment permissible? check_solvent->check_pH Yes success Success: Compound Dissolved use_organic->success adjust_pH Adjust pH with Base (e.g., NaOH) check_pH->adjust_pH Yes use_cosolvent Prepare concentrated stock in co-solvent (e.g., DMSO) and dilute carefully check_pH->use_cosolvent No adjust_pH->success use_cosolvent->success advanced Consider Advanced Formulation (e.g., cyclodextrins, salt form) use_cosolvent->advanced Still precipitates

Caption: Decision tree for selecting a solubilization strategy.

Experimental_Workflow A 1. Weigh Compound B 2. Add Small Amount of Chosen Solvent A->B C 3. Mix/Vortex/ Sonicate B->C D 4. Observe Solubility C->D E 5a. Add More Solvent (to target concentration) D->E Dissolved F 5b. Try Alternative Method (e.g., pH adjust) D->F Not Dissolved G End: Solution Prepared E->G

Caption: General experimental workflow for solubility testing.

References

1-Butyrylazetidine-3-carboxylic acid stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Butyrylazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in aqueous solutions is the potential for hydrolysis of the N-butyryl amide bond. This reaction can be catalyzed by acidic or basic conditions and may be accelerated by elevated temperatures. This can lead to the formation of azetidine-3-carboxylic acid and butyric acid, potentially impacting the results of your experiments.

Q2: What is the recommended solvent for dissolving this compound?

A2: While data for this specific molecule is limited, similar N-acylated amino acids often exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Aqueous solubility may be limited and can be pH-dependent. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice.

Q3: How should stock solutions of this compound be stored?

A3: To maximize stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions of related compounds are often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, though the primary concern remains hydrolysis.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Potential Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before use, analyze the stock solution by a suitable analytical method like HPLC or LC-MS to confirm the purity and concentration of the parent compound.

    • Assess Buffer Stability: Perform a time-course experiment by incubating this compound in the assay buffer under the same conditions as your experiment (e.g., temperature, pH). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound and identify any major degradation products.

    • pH Optimization: If degradation is observed, consider adjusting the pH of your assay buffer. For amide bonds, hydrolysis is often minimized in a neutral pH range (around pH 6-8).

    • Temperature Control: If the assay is performed at elevated temperatures, consider if a lower temperature can be used without compromising the biological system.

    • Freshly Prepare Solutions: Always prepare working solutions fresh from a validated stock solution immediately before use.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify Degradants: The primary expected degradation product from hydrolysis is azetidine-3-carboxylic acid. If using mass spectrometry, look for the corresponding molecular ion.

    • Review Solution History: Consider the age of the solution, storage conditions, and the solvent/buffer composition. Cross-reference with the buffer stability data (from Issue 1, Step 2).

    • Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study can be performed. Expose the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) to intentionally generate degradation products and compare their chromatographic retention times and mass spectra to the unexpected peaks in your experimental samples.

Issue 3: Poor solubility or precipitation of the compound in aqueous buffer.

  • Potential Cause: The compound has limited aqueous solubility.

  • Troubleshooting Steps:

    • Adjust Final Concentration: The final concentration of the compound in the aqueous buffer may be too high. Try lowering the concentration if experimentally feasible.

    • Modify Dilution Method: When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing or stirring to promote rapid dispersion and minimize local concentration effects that can lead to precipitation.

    • Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol) to the final buffer may improve solubility. However, the compatibility of the co-solvent with the experimental system must be verified.

    • pH Adjustment: The solubility of carboxylic acids can be significantly influenced by pH. Adjusting the pH of the buffer may improve solubility.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical, yet plausible, stability data based on the general behavior of similar N-acylated amino acids. These values are for illustrative purposes only and should be experimentally verified.

ParameterConditionHypothetical Half-life (t½)Notes
pH Stability pH 3 (Aqueous Buffer, 37°C)~12 hoursAcid-catalyzed hydrolysis is a likely degradation pathway.
pH 7.4 (PBS, 37°C)> 48 hoursGenerally more stable at neutral pH.
pH 9 (Aqueous Buffer, 37°C)~24 hoursBase-catalyzed hydrolysis can occur.
Temperature Stability 4°C (in PBS, pH 7.4)> 1 weekRefrigerated storage of aqueous solutions is recommended for short-term use.
25°C (in PBS, pH 7.4)~72 hoursSignificant degradation may occur at room temperature over several days.
37°C (in PBS, pH 7.4)~48 hoursExpected to be less stable at physiological temperature.
Freeze-Thaw Stability -20°C (in DMSO)Stable for at least 3 cyclesRepeated freeze-thaw cycles of aqueous solutions should be avoided.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • HPLC grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Thermostated incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for your experiments and for HPLC analysis (e.g., 100 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, dilute it further with the mobile phase to be within the linear range of the HPLC detector. Inject this sample into the HPLC system to obtain the initial concentration and purity.

  • Incubation: Place the remaining working solution in a thermostated environment that mimics your experimental conditions (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots from the incubated working solution.

  • Sample Analysis: Analyze each time-point sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • For each chromatogram, determine the peak area of the parent compound (this compound).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining parent compound versus time.

    • From this plot, the half-life (t½) of the compound under the tested conditions can be determined.

Visualizations

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow prep Step 1: Preparation Prepare 10 mM stock solution in DMSO. Dilute to 100 µM in aqueous buffer. t0 Step 2: T=0 Analysis Immediately analyze an aliquot by HPLC. Establish initial peak area. prep->t0 incubate Step 3: Incubation Incubate the remaining solution at the desired temperature (e.g., 37°C). t0->incubate sampling Step 4: Time-Point Sampling Withdraw aliquots at 1, 2, 4, 8, 24, 48 hours. incubate->sampling analysis Step 5: HPLC Analysis Analyze all time-point samples. sampling->analysis data Step 6: Data Interpretation Calculate % remaining compound vs. time. Determine the half-life (t½). analysis->data

Caption: Experimental workflow for assessing compound stability.

Technical Support Center: Crystallization of 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Butyrylazetidine-3-carboxylic acid. The information is based on established principles of crystallization for carboxylic acids and azetidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

Q2: How does the structure of this compound affect its crystallization?

A2: The molecule's polarity suggests that polar solvents will be required for dissolution.[6][7][8] The carboxylic acid group is capable of forming strong hydrogen bonds, which can lead to the formation of stable crystal lattices.[2][9] However, the flexible butyryl chain might introduce conformational variability, which can sometimes hinder crystallization.

Q3: What are the most common problems encountered during the crystallization of this compound?

A3: Common issues include:

  • Oiling out: The compound separates as a liquid instead of a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent.

  • Failure to crystallize: The compound remains in solution even after cooling and concentration. This can be due to high solubility in the chosen solvent or the presence of impurities.

  • Formation of very fine needles or powder: This can make filtration and drying difficult and is often a result of rapid crystallization.

  • Inclusion of impurities: Co-crystallization of impurities can occur if the solvent choice is not optimal.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.
Possible Cause Suggested Solution
Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
Inappropriate solvent.The boiling point of the solvent may be too high. Try a lower-boiling solvent or a solvent mixture.
Issue 2: No crystals form after cooling and standing.
Possible Cause Suggested Solution
The compound is too soluble in the chosen solvent.Partially evaporate the solvent to increase the concentration. If that fails, an anti-solvent may be needed.
The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Presence of impurities inhibiting crystallization.Purify the crude material using chromatography before attempting crystallization.
Issue 3: The resulting crystals are too small or impure.
Possible Cause Suggested Solution
Crystallization occurred too quickly.Redissolve the crystals in a minimal amount of hot solvent and allow for slower cooling.
The solvent is not ideal for purification.Try a different solvent or a solvent pair to improve selectivity for the desired compound.
Impurities are co-crystallizing.A multi-step purification process involving different solvents or techniques might be necessary.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

The selection of an appropriate solvent is critical for successful crystallization.[10] The following table provides a starting point for solvent screening, categorized by polarity. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

Solvent Class Examples Polarity Notes
Protic Solvents Water, Ethanol, Methanol, IsopropanolHighGood for dissolving polar compounds. Water can be a good choice for carboxylic acids.[11]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateMediumOften used in combination with non-polar solvents as an anti-solvent system.
Non-Polar Solvents Toluene, Heptane, HexaneLowLikely to be used as anti-solvents to decrease the solubility of the polar target molecule.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture). Start with a small volume of solvent and add more as needed to fully dissolve the compound at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to stand undisturbed to promote the growth of larger crystals.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Troubleshooting Workflow

cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' cluster_impure Troubleshooting 'Small/Impure Crystals' Start Crystallization Attempt Issue Problem Encountered? Start->Issue OilingOut Compound Oiled Out Issue->OilingOut Yes NoCrystals No Crystals Formed Issue->NoCrystals Yes SmallImpure Small/Impure Crystals Issue->SmallImpure Yes Success Successful Crystallization Issue->Success No Redissolve Add more hot solvent & cool slowly OilingOut->Redissolve Try This First Evaporate Evaporate some solvent NoCrystals->Evaporate Try This First Recrystallize Recrystallize with slower cooling SmallImpure->Recrystallize Try This First Scratch Scratch flask/add seed crystal Evaporate->Scratch If fails

Caption: A logical workflow for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 1-Butyrylazetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the N-butyrylation of azetidine-3-carboxylic acid using butyryl chloride under Schotten-Baumann conditions.

Materials:

  • Azetidine-3-carboxylic acid

  • Butyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve azetidine-3-carboxylic acid in an aqueous solution of sodium hydroxide (e.g., 1-2 M) in a reaction flask equipped with a magnetic stirrer. The amount of NaOH should be sufficient to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction (typically 2-3 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride dropwise to the stirred solution. It is crucial to maintain the temperature and pH of the reaction mixture. The pH should be kept alkaline (pH 9-11) by the concurrent addition of an aqueous NaOH solution.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product formation 1. Incomplete deprotonation of the azetidine nitrogen. 2. Hydrolysis of butyryl chloride. 3. Low reactivity of starting materials.1. Ensure the pH is maintained in the optimal range (9-11) during the addition of butyryl chloride. 2. Add butyryl chloride slowly at a low temperature (0-5 °C). 3. Increase the reaction time or temperature (after initial addition at low temp). Consider using a more reactive acylating agent like butyric anhydride with a coupling agent.
Formation of multiple byproducts 1. O-acylation of the carboxylate. 2. Dimerization or polymerization. 3. Reaction with solvent.1. Maintain a strictly controlled low temperature during the addition of the acylating agent. 2. Use a slight excess of the amino acid to minimize self-condensation of the acylating agent. 3. Choose an inert solvent for the extraction and purification steps.
Product is difficult to purify 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Product is an oil and does not crystallize.1. Optimize the reaction stoichiometry and monitor for complete conversion. 2. Use a high-resolution purification technique like HPLC. 3. Attempt to form a salt of the carboxylic acid to induce crystallization. If it remains an oil, use column chromatography.
Low yield after purification 1. Product loss during work-up and extraction. 2. Decomposition of the product during purification.1. Perform extractions with a larger volume of solvent or increase the number of extractions. 2. Avoid excessive heat during solvent evaporation. Use a milder purification method if decomposition is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the N-acylation of azetidine-3-carboxylic acid?

A1: The optimal pH is typically in the range of 9-11.[1] This ensures that the azetidine nitrogen is sufficiently nucleophilic to attack the acylating agent, while minimizing the hydrolysis of the acyl chloride.

Q2: Can I use butyric anhydride instead of butyryl chloride?

A2: Yes, butyric anhydride can be used as an alternative acylating agent. It is generally less reactive than butyryl chloride, which can sometimes lead to better selectivity and fewer side reactions. However, the reaction may require a longer reaction time or the use of a catalyst or coupling agent.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the hydrolysis of the acylating agent by water, and the formation of a mixed anhydride by reaction of the acylating agent with the carboxylate of the starting material. At higher temperatures, there is also a risk of ring-opening of the azetidine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (azetidine-3-carboxylic acid) and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a very effective technique for monitoring the reaction.

Q5: What is the best way to purify the final product?

A5: Purification can be achieved by recrystallization if the product is a solid. If the product is an oil or difficult to crystallize, column chromatography on silica gel is a suitable alternative.

Data Presentation

Table 1: Comparison of Acylating Agents for N-acylation

Acylating AgentReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Butyryl Chloride Schotten-Baumann (aq. NaOH, 0°C to rt)70-90High reactivity, fast reactionSensitive to moisture, can lead to side reactions
Butyric Anhydride Biphasic (e.g., DCM/aq. NaHCO₃) or with a coupling agent (e.g., DMAP)60-85Less sensitive to moisture, fewer corrosive byproductsLower reactivity, may require longer reaction times or a catalyst

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolution Dissolve Azetidine-3-carboxylic acid in aq. NaOH start->dissolution cooling Cool to 0-5 °C dissolution->cooling addition Add Butyryl Chloride (maintain pH 9-11) cooling->addition reaction Stir at 0-5 °C, then warm to RT addition->reaction workup Acidify and Extract with organic solvent reaction->workup purification Dry, Concentrate, and Purify (Crystallization or Chromatography) workup->purification end End Product purification->end

Caption: Workflow for the synthesis of this compound.

logical_relationship Key Reaction Parameters and Their Impact pH pH nucleophilicity Amine Nucleophilicity pH->nucleophilicity increases hydrolysis Acyl Chloride Hydrolysis pH->hydrolysis increases at high pH temp Temperature side_reactions Side Reactions temp->side_reactions increases reactivity Reactivity temp->reactivity increases acyl_agent Acylating Agent acyl_agent->side_reactions influences acyl_agent->reactivity influences yield Yield nucleophilicity->yield hydrolysis->yield decreases purity Purity side_reactions->purity decreases reactivity->yield

Caption: Key parameters influencing the N-acylation reaction.

References

Technical Support Center: 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyrylazetidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis involves the N-acylation of azetidine-3-carboxylic acid with a butyrylating agent, such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the acid byproduct (e.g., HCl) that is formed.[1][2][3] An appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

A2: Several side products can potentially form during the synthesis. These include:

  • Unreacted Azetidine-3-carboxylic Acid: Incomplete reaction can leave starting material in your product mixture.

  • Di-acylated Product (Mixed Anhydride): The carboxylic acid moiety of either the starting material or the product can react with butyryl chloride to form a mixed anhydride. This is more likely if excess butyrylating agent is used.

  • Ring-Opened Products: The strained azetidine ring can be susceptible to cleavage, especially under harsh acidic or basic conditions, or in the presence of strong nucleophiles.[4][5] This could lead to the formation of linear amino acid derivatives.

  • Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of oligomers or polymers.

Q3: My reaction yield is consistently low. What are the possible causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Ensure you are using a sufficient molar excess of the butyrylating agent and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Degradation of Product or Starting Material: The stability of the azetidine ring is crucial. Avoid high temperatures and strongly acidic or basic conditions.[4] Ensure your reagents and solvents are of high purity and free from water.

  • Suboptimal Base Concentration: An insufficient amount of base will not effectively neutralize the acid byproduct, which can protonate the starting amine, rendering it non-nucleophilic, and potentially catalyze ring-opening.[1] Conversely, a large excess of a strong base might promote other side reactions.

  • Work-up and Purification Issues: The product may be partially lost during extraction or purification steps. Optimize your extraction pH and chromatography conditions to maximize recovery.

Q4: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A4: Identifying unknown peaks is a common challenge. A systematic approach is recommended:

  • Analyze the Mass: If using LC-MS, determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide a molecular weight and potential elemental composition.

  • Compare with Expected Side Products: Check if the mass corresponds to any of the potential side products listed in Q2.

  • Fragmentation Analysis: If your mass spectrometer has MS/MS capabilities, fragment the ion of the unknown peak. The fragmentation pattern can provide structural information.

  • Spiking Experiment: If you have a standard of a suspected side product, "spike" your sample with a small amount of the standard and re-run the HPLC. If the unknown peak increases in area, it is likely that compound.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, and 2D techniques) is a powerful tool for unambiguous structure elucidation.[6][7][8]

Troubleshooting Guides

Guide 1: Unexpected Side Product Formation

This guide will help you troubleshoot the formation of common side products.

Observed Issue Potential Cause Recommended Action
Significant amount of unreacted starting material Incomplete reaction.Increase reaction time, slightly increase the molar ratio of the butyrylating agent, or consider a more reactive acylating agent. Monitor reaction progress by TLC or LC-MS.
Peak with a mass corresponding to a mixed anhydride Excess butyrylating agent reacting with the carboxylic acid.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the butyrylating agent. Add the butyrylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control reactivity.
Multiple unknown peaks, some with masses inconsistent with simple derivatives Degradation of the azetidine ring.Ensure the reaction is run under anhydrous and inert conditions. Avoid high temperatures and strong acids or bases. Consider using milder coupling reagents instead of an acid chloride.[4]
Broad peaks or baseline noise in HPLC Potential polymerization.Ensure efficient stirring and appropriate concentration. High concentrations can sometimes favor intermolecular reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Acidify the aqueous layer with 1M HCl to approximately pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC-MS Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and mass spectrometry in both positive and negative ion modes.

Protocol 3: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts and coupling constants of the protons on the azetidine ring and the butyryl chain.

  • ¹³C NMR: Acquire a carbon NMR spectrum to identify the number of unique carbons and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Visualizations

G cluster_0 Troubleshooting Workflow: Identifying an Unknown HPLC Peak start Unknown Peak Detected in HPLC check_mass Determine m/z using LC-MS start->check_mass compare_mass Compare mass to potential side products (e.g., unreacted starting material, dimer, ring-opened product) check_mass->compare_mass match_found Mass Match Found? compare_mass->match_found no_match No Obvious Mass Match match_found->no_match No spike_experiment Perform Spiking Experiment with a Standard match_found->spike_experiment Yes msms Perform MS/MS Fragmentation Analysis no_match->msms interpret_msms Interpret Fragmentation Pattern for Structural Clues msms->interpret_msms propose_structure Propose Putative Structure interpret_msms->propose_structure confirm_structure Confirm by Synthesis of Standard or Isolation and NMR propose_structure->confirm_structure identity_confirmed Identity Confirmed confirm_structure->identity_confirmed peak_increase Peak Area Increases? spike_experiment->peak_increase peak_increase->identity_confirmed Yes identity_not_confirmed Identity Not Confirmed peak_increase->identity_not_confirmed No

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

G cluster_1 Potential Side Product Formation Pathways starting_materials Azetidine-3-carboxylic Acid + Butyryl Chloride desired_product This compound starting_materials->desired_product Desired Reaction Path incomplete_reaction Unreacted Azetidine-3-carboxylic Acid starting_materials->incomplete_reaction Incomplete Reaction mixed_anhydride Mixed Anhydride Formation starting_materials->mixed_anhydride Excess Butyryl Chloride ring_opening Ring-Opening Product desired_product->ring_opening Harsh Conditions (e.g., strong acid/base, heat)

Caption: Logical relationships in the formation of potential side products.

References

Technical Support Center: 1-Butyrylazetidine-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 1-Butyrylazetidine-3-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and by-products of the N-acylation reaction. These can include:

  • Unreacted Azetidine-3-carboxylic acid: The starting material for the acylation reaction.

  • Butyric acid or Butyric anhydride: The acylating agent.

  • Diacylated products: Over-acylation can sometimes occur, though it is less common for this specific structure.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Salts: Inorganic salts formed during the reaction or pH adjustment steps.

Q2: What is the first step I should take to purify my crude this compound?

A2: An initial acid-base extraction is often a good first step to remove neutral and basic impurities. Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate) and washing with an organic solvent (e.g., ethyl acetate) can remove many organic impurities. Subsequently, acidifying the aqueous layer and extracting the product back into an organic solvent can provide a significant initial purification.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: If your this compound is an oil, it may be due to the presence of impurities that lower its melting point. Further purification by column chromatography is recommended. Alternatively, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is highly soluble and then adding a co-solvent in which it is poorly soluble (an anti-solvent) until turbidity is observed, followed by slow cooling.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique to quantify the purity and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

Problem / Question Possible Cause(s) Suggested Solution(s)
Low yield after purification - Product loss during extractions or transfers.- Incomplete precipitation or crystallization.- Adsorption of the product onto the stationary phase during chromatography.- Ensure proper phase separation during extractions.- Optimize crystallization conditions (solvent, temperature, cooling rate).- Use a more polar eluent in chromatography to ensure complete elution.
Broad or multiple spots on TLC after purification - Co-eluting impurities in chromatography.- Degradation of the product on the silica gel.- Inappropriate TLC mobile phase.- Optimize the mobile phase for chromatography to improve separation.- Consider using a different stationary phase (e.g., alumina or reversed-phase silica).- Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Product is discolored - Presence of colored impurities from starting materials or side reactions.- Thermal degradation during the reaction or purification.- Treat a solution of the product with activated carbon.- Perform recrystallization, which is often effective at removing colored impurities.- Avoid excessive heating during purification steps.
Inconsistent results between batches - Variability in the quality of starting materials.- Slight changes in reaction or purification conditions.- Use starting materials from the same lot or ensure consistent quality.- Carefully control all experimental parameters, including temperature, reaction time, and solvent volumes.

Quantitative Data Summary

Purification Method Experimental Conditions Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallizatione.g., Solvent system: Ethyl acetate/Hexane
Column Chromatographye.g., Stationary phase: Silica gel; Eluent: Dichloromethane/Methanol (95:5)
Acid-Base Extractione.g., Base: NaHCO₃; Organic Solvent: Ethyl Acetate

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and the impurities in a suitable solvent at different temperatures.

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethyl acetate, acetone, isopropanol, water, and mixtures like ethyl acetate/hexane). A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the impurities in the solution. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography

Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Stationary Phase and Eluent Selection: For a polar compound like this compound, silica gel is a common stationary phase. The eluent (mobile phase) should be chosen to provide good separation of the product from its impurities. A typical eluent system could be a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol). A small amount of acid (e.g., 0.1-1% acetic acid or formic acid) can be added to the eluent to reduce tailing of the carboxylic acid.

  • Column Packing: Pack a glass column with a slurry of the silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Problem Encountered During Purification IsProductOily Is the product an oil? Start->IsProductOily LowPurity Is the purity still low? IsProductOily->LowPurity No TroubleshootOily Action: Perform Column Chromatography IsProductOily->TroubleshootOily Yes LowYield Is the yield low? LowPurity->LowYield No TroubleshootPurity Action: Optimize Recrystallization or Chromatography Conditions LowPurity->TroubleshootPurity Yes TroubleshootYield Action: Review transfer steps and optimize isolation LowYield->TroubleshootYield Yes End Problem Resolved LowYield->End No TroubleshootOily->End TroubleshootPurity->End

Caption: Logical steps for troubleshooting common purification issues.

Technical Support Center: 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental artifacts for 1-Butyrylazetidine-3-carboxylic acid are not extensively documented in publicly available literature. This guide provides troubleshooting advice based on the chemical properties of the azetidine carboxylic acid scaffold and general principles of small molecule drug development.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound and related compounds.

Issue 1: Inconsistent Analytical Results (HPLC/LC-MS)

Question: Why am I observing variable retention times, poor peak shapes, or unexpected peaks in my HPLC/LC-MS analysis?

Answer: Inconsistent HPLC results can stem from several factors related to the compound's stability, interactions with the analytical column, or the mobile phase composition.

Possible Causes and Solutions:

  • On-Column Degradation: The compound may be susceptible to hydrolysis under certain pH and solvent conditions. The butyryl group (an amide) could potentially be cleaved.

  • Poor Solubility: The compound may not be fully soluble in the injection solvent, leading to peak tailing or carryover.

  • Interaction with Column Hardware: Carboxylic acids can interact with metal components of the HPLC system, leading to peak tailing.

  • Mobile Phase Issues: Improper buffer selection or pH can affect the ionization state of the carboxylic acid, leading to shifts in retention time.

Troubleshooting Workflow:

start Inconsistent HPLC Results check_peak_shape Assess Peak Shape (Tailing, Fronting, Splitting) start->check_peak_shape check_retention Check Retention Time (Shifting or Unstable) start->check_retention check_extra_peaks Investigate Unexpected Peaks start->check_extra_peaks tailing Tailing Peak? check_peak_shape->tailing shifting Shifting Retention? check_retention->shifting extra Unexpected Peaks? check_extra_peaks->extra solubility Improve Sample Solubility (Test different diluents) tailing->solubility Yes metal_chelation Use Metal-Chelating Additives (e.g., EDTA in mobile phase) tailing->metal_chelation Yes column_overload Reduce Injection Volume/Concentration tailing->column_overload Yes buffer_ph Ensure Mobile Phase pH is >2 pKa units away from compound's pKa shifting->buffer_ph Yes equilibration Increase Column Equilibration Time shifting->equilibration Yes temp_control Use a Column Thermostat shifting->temp_control Yes degradation Hypothesize Degradation (e.g., Hydrolysis) extra->degradation Yes impurity Check for Synthesis Impurities (Review CoA) extra->impurity Yes blank_run Run a Blank Injection (Solvent only) extra->blank_run Yes ms_analysis Perform MS Analysis on Peak to Determine Mass degradation->ms_analysis impurity->ms_analysis blank_run->ms_analysis

Caption: Troubleshooting workflow for inconsistent HPLC results.

Recommended Analytical Protocol:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1-5 µL
Sample Diluent 50:50 Acetonitrile:Water or DMSO
Issue 2: Inconsistent Biological Assay Results

Question: I am observing high variability or a lack of dose-response in my biological assays. What could be the cause?

Answer: Inconsistent biological data can be due to issues with compound stability in the assay medium, poor solubility leading to aggregation, or non-specific interactions with assay components.

Potential Causes and Solutions:

  • Compound Instability: The compound may degrade in aqueous buffer over the course of the experiment. The half-life of a compound in assay buffer is a critical parameter.

  • Poor Aqueous Solubility: If the compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate or form aggregates, leading to inaccurate results.

  • Non-Specific Binding: The compound may bind to plasticware or proteins in the assay medium, reducing the effective concentration available to interact with the target.

Decision Tree for Troubleshooting Assay Inconsistency:

start Inconsistent Biological Results check_solubility Assess Aqueous Solubility (e.g., Nephelometry) start->check_solubility check_stability Determine Stability in Assay Buffer (Incubate and analyze via LC-MS) start->check_stability check_binding Evaluate Non-Specific Binding start->check_binding solubility_issue Solubility < Assay Concentration? check_solubility->solubility_issue stability_issue Significant Degradation? check_stability->stability_issue binding_issue High Non-Specific Binding? check_binding->binding_issue solubility_solution Reduce Highest Assay Concentration Add co-solvent (e.g., DMSO <0.5%) Use formulation strategies solubility_issue->solubility_solution Yes stability_solution Reduce Incubation Time Adjust Buffer pH Run assay at lower temperature stability_issue->stability_solution Yes binding_solution Add BSA to Buffer Use low-binding plates Include non-ionic detergent (e.g., Tween-80) binding_issue->binding_solution Yes reactant This compound product1 Azetidine-3-carboxylic acid reactant->product1  Hydrolysis (H₂O, Acid/Base) product2 Butyric Acid reactant->product2  Hydrolysis (H₂O, Acid/Base)

Technical Support Center: 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 1-Butyrylazetidine-3-carboxylic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the two primary degradation pathways are:

  • Hydrolysis of the N-butyryl amide bond: This can occur under both acidic and basic conditions, typically accelerated by heat, to yield azetidine-3-carboxylic acid and butyric acid. Amide bonds are generally more stable than esters, but prolonged exposure to non-neutral pH can lead to cleavage.

  • Ring-opening of the azetidine core: The four-membered azetidine ring is strained and can be susceptible to nucleophilic attack, particularly under acidic conditions.[1] Protonation of the ring nitrogen can activate it for ring-opening. A forced degradation study on a similar compound with an azetidine core demonstrated a degradation mechanism involving the formation of an azetidinium ion.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended. For solutions in solvents, storage at -20°C or -80°C is advisable.[3] Protect from light, especially if the compound is in solution.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The compound is expected to be most stable at a neutral pH (around 6-8). Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond and potentially lead to the opening of the azetidine ring. Acidic conditions, in particular, may promote the formation of an azetidinium ion, increasing the susceptibility of the ring to nucleophilic attack.[2]

Q4: Can I heat solutions of this compound?

A4: Heating should be minimized. Elevated temperatures can accelerate both amide hydrolysis and azetidine ring degradation. If heating is necessary for your experimental protocol, it is crucial to first determine the thermal stability of the compound under your specific conditions (pH, solvent).

Troubleshooting Guides

Issue 1: Loss of compound purity or presence of unexpected peaks in chromatography after storage in solution.
Possible Cause Troubleshooting Steps
Solvent-mediated degradation • Verify the compatibility of your solvent with the compound. Avoid highly reactive solvents. • Prepare fresh solutions before use whenever possible. • If storing solutions, use aprotic, anhydrous solvents and store at low temperatures (-20°C or -80°C).
Hydrolysis due to residual water • Use anhydrous solvents for preparing stock solutions. • Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
pH drift in buffered solutions • Regularly check the pH of your buffered solutions. • Use high-quality buffers and ensure they are used within their effective buffering range.
Photodegradation • Store solutions in amber vials or protect them from light.
Issue 2: Inconsistent results or loss of activity in biological assays.
Possible Cause Troubleshooting Steps
Degradation in assay buffer • Perform a stability study of the compound in your assay buffer under the exact experimental conditions (temperature, incubation time). • Analyze samples at different time points using a suitable analytical method (e.g., HPLC-MS) to quantify the parent compound and identify any degradants. • Adjust the buffer pH to be as close to neutral as possible, if the assay allows.
Interaction with other assay components • Investigate potential reactions with other components in your assay medium. • Run control experiments with the compound and individual components to identify any incompatibilities.
Adsorption to labware • Use low-adsorption plasticware or silanized glassware. • Include a pre-incubation step to saturate binding sites.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol provides a framework for determining the approximate pH stability of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HCl and NaOH solutions for pH adjustment

  • HPLC-UV or HPLC-MS system

  • pH meter

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9).

  • Spike a known concentration of the stock solution into each buffer to a final concentration suitable for your analytical method.

  • Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Plot the percentage of the remaining parent compound against time for each pH.

Data Presentation:

pH% Remaining at 1 hr% Remaining at 4 hr% Remaining at 8 hr% Remaining at 24 hr
3
5
7
9
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.

Methodology:

  • Prepare solutions of the compound under each of the stress conditions.

  • Include a control sample stored under normal conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating method, such as HPLC-MS, to separate the parent drug from any degradation products.

  • Characterize the major degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening parent This compound hydrolysis_product1 Azetidine-3-carboxylic acid parent->hydrolysis_product1 Acid or Base, Heat hydrolysis_product2 Butyric acid parent->hydrolysis_product2 Acid or Base, Heat ring_opened_product Ring-Opened Products parent->ring_opened_product Strong Acid

Caption: Potential degradation pathways of this compound.

StabilityWorkflow start Experiment Encountering Instability check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh ph_stability Conduct pH Stability Study (Protocol 1) prepare_fresh->ph_stability solvent_stability Assess Solvent Compatibility prepare_fresh->solvent_stability analyze Analyze Data & Identify Degradants ph_stability->analyze solvent_stability->analyze forced_degradation Perform Forced Degradation (Protocol 2) optimize Optimize Experimental Conditions forced_degradation->optimize analyze->forced_degradation end Proceed with Optimized Protocol optimize->end

Caption: Troubleshooting workflow for addressing compound instability.

References

Technical Support Center: A General Framework for Investigating Novel Azetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are beginning to work with a novel azetidine-3-carboxylic acid derivative. Where do we start with dosage determination for our in vitro experiments?

A1: For a novel compound, the initial step is to determine its potency and cytotoxicity across a broad concentration range in your chosen cell line(s). This is typically achieved through a dose-response cell viability assay to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Q2: How do we translate our in vitro findings to an initial dosage for in vivo studies?

A2: Direct translation is complex and depends on many factors including the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties. A common starting point is a Maximum Tolerated Dose (MTD) study.[1][2][3][4][5] This involves administering escalating doses of the compound to animal models to identify the highest dose that does not cause unacceptable side effects.[3]

Q3: What are the critical preliminary assessments for a new compound before starting extensive experiments?

A3: Before proceeding with extensive biological assays, it is crucial to assess the compound's fundamental physicochemical properties. Key assessments include solubility and stability.[6][7][8][9] Poor solubility can lead to inaccurate assay results, while instability can result in loss of the active compound.[6]

Q4: Our results from cell-based assays are inconsistent. What are some common troubleshooting steps?

A4: Inconsistent results in cell-based assays can stem from several factors.[10][11][12][13] Key areas to troubleshoot include:

  • Compound Solubility: Ensure the compound is fully dissolved in the assay medium. Precipitated compound can lead to variable cell exposure.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.

  • Assay Conditions: Standardize cell seeding density, incubation times, and reagent concentrations.

  • Plate Edge Effects: Minimize evaporation and temperature gradients across the microplate by using appropriate incubation conditions and plate layouts.

Troubleshooting Guides

Troubleshooting Poor Compound Solubility
IssuePotential CauseRecommended Solution
Visible precipitate in stock solution or assay media Compound has low aqueous solubility.- Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute further in media.- Use a solubilizing agent or different formulation strategy.[6]
Inconsistent assay results at higher concentrations Compound may be precipitating at the final assay concentration.- Determine the kinetic and thermodynamic solubility.[7]- Visually inspect assay plates under a microscope for precipitate.
Troubleshooting In Vivo Studies
IssuePotential CauseRecommended Solution
Unexpected toxicity or mortality at predicted "safe" doses - Inaccurate MTD determination.- Vehicle toxicity.- Species-specific sensitivity.- Repeat the MTD study with a wider dose range and more frequent monitoring.[2]- Conduct a vehicle-only toxicity study.- Review literature for known species differences in metabolism for related compounds.
Lack of efficacy - Insufficient dose or exposure.- Poor bioavailability.- Rapid metabolism or clearance.- Perform pharmacokinetic (PK) studies to determine compound exposure at the target site.- Consider alternative routes of administration.[1]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Cell Viability Assay

This protocol provides a general method to determine the cytotoxic effects of a novel compound on a cancer cell line using a commercially available ATP-based luminescence assay.

Materials:

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Novel azetidine-3-carboxylic acid derivative

  • DMSO (for stock solution)

  • 96-well clear bottom, white-walled microplates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series from the stock solution in complete cell culture medium.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the serial dilutions of the compound. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Assay: Follow the manufacturer's instructions for the ATP-based viability assay. This typically involves adding the reagent to the wells, incubating, and then reading the luminescence.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the CC50.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining the MTD of a novel compound in mice. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Healthy, age- and sex-matched mice (e.g., C57BL/6)

  • Novel azetidine-3-carboxylic acid derivative

  • Appropriate vehicle for administration

  • Dosing syringes and needles

  • Animal balance

Methodology:

  • Dose Selection: Based on in vitro data and any available literature on similar compounds, select a starting dose and a series of escalating dose levels.

  • Animal Groups: Assign a small cohort of animals (e.g., 3-5 mice) to each dose level, including a vehicle control group.

  • Dosing: Administer the compound via the intended route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[2]

  • Dose Escalation: If no severe toxicity is observed after a defined period (e.g., 7 days), proceed to the next higher dose level with a new cohort of animals.

  • MTD Determination: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% weight loss, severe clinical signs) or mortality.[3]

Visualizations

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Studies solubility Solubility & Stability Assessment viability Dose-Response Cell Viability (CC50) solubility->viability potency Primary Potency Assay (EC50) viability->potency mtd Maximum Tolerated Dose (MTD) Study potency->mtd Inform Dose Selection pk Pharmacokinetic (PK) Study mtd->pk efficacy Efficacy Study in Disease Model pk->efficacy

Caption: A generalized experimental workflow for characterizing a novel compound.

generic_signaling_pathway cluster_inhibition Potential Inhibition Point receptor Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Azetidine-3-Carboxylic Acid Derivative inhibitor->kinase2

Caption: A hypothetical signaling pathway and a potential point of inhibition.

References

Validation & Comparative

A Comparative Guide to 1-Butyrylazetidine-3-carboxylic acid and Other Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. As a four-membered nitrogen-containing heterocycle, it offers a unique three-dimensional geometry that can be exploited to optimize ligand-receptor interactions. This guide provides a comparative analysis of 1-Butyrylazetidine-3-carboxylic acid and other key azetidine derivatives, with a focus on their potential therapeutic applications as GABA uptake inhibitors and STAT3 signaling modulators.

While direct experimental data for this compound is not extensively available in peer-reviewed literature, its pharmacological profile can be projected based on the well-established structure-activity relationships (SAR) of analogous N-substituted azetidine-3-carboxylic acid derivatives. This guide synthesizes available data on comparable compounds to provide a robust comparative framework.

Comparative Analysis of Biological Activity

The introduction of a butyryl group to the nitrogen of azetidine-3-carboxylic acid is expected to modulate its biological activity, particularly its potency and selectivity as a GABA transporter (GAT) inhibitor. The following tables present quantitative data for selected azetidine derivatives from published studies to serve as a benchmark for comparison.

Table 1: Comparative Potency of Azetidine Derivatives as GABA Transporter (GAT) Inhibitors

CompoundTargetIC50 (µM)[1]Notes
This compound GAT-1HypothesizedBased on SAR, the N-butyryl group is expected to provide a moderate lipophilic character, potentially leading to GAT-1 inhibitory activity. Potency is likely to be influenced by the length of the acyl chain.
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d)GAT-315.3 ± 4.5A potent GAT-3 inhibitor, demonstrating that N-alkylation with a lipophilic moiety can confer significant activity.[1]
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67Demonstrates that a lipophilic residue attached to the azetidine core can result in high potency at GAT-1.[1]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77Further illustrates the impact of lipophilic N-substituents on GAT-1 inhibition.[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3Shows moderate affinity to GAT-1.[1]
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7Shows moderate affinity to GAT-3.[1]

Table 2: Comparative Activity of Azetidine Amides as STAT3 Inhibitors

CompoundAssayIC50 (µM)[2]EC50 (µM)[2]Notes
(R)-azetidine-2-carboxamide (5a) EMSA0.52>10A potent in vitro inhibitor of STAT3 DNA-binding activity. The carboxylic acid motif is crucial for activity, but cellular potency is limited, likely due to poor cell permeability.[2]
(R)-azetidine-2-carboxamide (5o) EMSA0.38N/AOne of the more potent analogues in the series for in vitro STAT3 inhibition.[2]
Methyl ester of 5a (7a) EMSA>42.7 (MDA-MB-231)Esterification of the carboxylic acid reduces in vitro potency but significantly improves cellular activity, suggesting a pro-drug approach could be beneficial for this class of compounds.[2]
(R)-azetidine-2-carboxamide (8i) EMSA0.34N/AAnother potent in vitro STAT3 inhibitor from the (R)-azetidine-2-carboxamide series.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Protocol 1: GABA Uptake Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds on GABA transporters using radiolabeled GABA.

Objective: To determine the IC50 value of a test compound for the inhibition of GABA transporter (GAT-1) activity.

Materials:

  • Synaptosomes (or a suitable cell line expressing GAT-1)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds (e.g., this compound and other derivatives)

  • Scintillation fluid and microplates

  • Microplate scintillation counter

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or culture cells expressing the desired GABA transporter subtype.

  • Assay Setup: In a 96-well microplate, add the assay buffer.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. Include a control group with no inhibitor and a blank group to measure non-specific uptake.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Initiation of Uptake: Add a solution of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) to allow for GABA uptake.

  • Termination of Uptake: Terminate the reaction by rapid filtration or by adding a stop solution.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: STAT3 Inhibition Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to assess the ability of a compound to inhibit the DNA-binding activity of STAT3.

Objective: To determine the IC50 value of a test compound for the inhibition of STAT3-DNA binding.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.

  • Test compounds.

  • Polyacrylamide gel and electrophoresis apparatus.

  • Phosphorimager for visualization.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the nuclear extract containing activated STAT3 with the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at room temperature for 30 minutes to allow the compound to interact with STAT3.

  • Probe Addition: Add the radiolabeled hSIE probe to the mixture.

  • Binding Reaction: Incubate for another 20-30 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis to separate the protein-DNA complexes from the free probe.

  • Visualization: Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager.

  • Data Analysis: Quantify the intensity of the shifted bands corresponding to the STAT3:DNA complexes. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the assays.

GABAergic Signaling Pathway

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA transporters (GATs) play a crucial role in terminating GABAergic signaling by removing GABA from the synaptic cleft. Inhibitors of GATs can prolong the action of GABA, leading to enhanced inhibitory neurotransmission, which is a therapeutic strategy for conditions like epilepsy and anxiety.

STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Experimental_Workflow node1 Synthesis of Azetidine Derivatives Starting from azetidine-3-carboxylic acid node2 Primary Screening High-throughput assay (e.g., binding assay) node1->node2 node3 Dose-Response Analysis Determine IC50 values of hit compounds node2->node3 node4 Secondary Assays Functional assays (e.g., GABA uptake, cell viability) node3->node4 node5 Structure-Activity Relationship (SAR) Studies Synthesize and test analogues to optimize potency and selectivity node4->node5 node6 Lead Optimization Improve pharmacokinetic and pharmacodynamic properties node5->node6

References

Comparative Efficacy of Novel Carboxylic Acid Analogs in Preclinical Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of a lead compound, designated as Cmpd-X , and three of its structural analogs: Cmpd-X-1 , Cmpd-X-2 , and Cmpd-X-3 . The following sections detail their performance in in vitro and in vivo assays, along with their pharmacokinetic profiles, to facilitate an objective evaluation of their potential as anti-inflammatory agents.

I. Data Summary

The following tables summarize the key quantitative data obtained for Cmpd-X and its analogs.

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition

Compound IDTarget EnzymeIC50 (nM)
Cmpd-XCOX-2150
Cmpd-X-1COX-275
Cmpd-X-2COX-225
Cmpd-X-3COX-2300
Celecoxib (Control)COX-250

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 4h
Cmpd-X1035
Cmpd-X-11050
Cmpd-X-21065
Cmpd-X-31020
Indomethacin (Control)1070

Table 3: Pharmacokinetic Properties in Rats

Compound IDBioavailability (%)Half-life (t½, hours)Cmax (ng/mL)
Cmpd-X404.5850
Cmpd-X-1606.21200
Cmpd-X-2758.11550
Cmpd-X-3252.8500

Cmax: Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro COX-2 Enzyme Inhibition Assay

  • Objective: To determine the in vitro potency of the test compounds in inhibiting the activity of the COX-2 enzyme.

  • Methodology: The COX-2 inhibitory activity was measured using a colorimetric COX (ovine) inhibitor screening assay kit. The assay was performed in a 96-well plate format. Each well contained a reaction mixture of Tris-HCl buffer, heme, and purified ovine COX-2 enzyme. The test compounds, dissolved in DMSO, were added to the wells at varying concentrations. The reaction was initiated by the addition of arachidonic acid as the substrate. The plate was incubated at 37°C for 10 minutes. The reaction was then terminated, and the colorimetric substrate was added. The absorbance was measured at 590 nm using a microplate reader. The percentage of inhibition was calculated by comparing the absorbance of the wells with the test compounds to the control wells (containing DMSO without any compound). The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3]

2. In Vivo Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds in an acute inflammation model.[4][5][6]

  • Animals: Male Wistar rats (180-220 g) were used. The animals were housed under standard laboratory conditions and had free access to food and water.

  • Methodology: The rats were divided into groups (n=6 per group). The test compounds and the standard drug, Indomethacin, were administered orally at a dose of 10 mg/kg. The control group received the vehicle (0.5% carboxymethyl cellulose). After one hour of drug administration, acute inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of inhibition of paw edema was calculated for each group by comparing the increase in paw volume with the control group.[4][5][7]

3. Pharmacokinetic Analysis

  • Objective: To determine the key pharmacokinetic parameters of the test compounds in rats.

  • Methodology: The test compounds were administered to male Wistar rats (n=3 per compound) via oral gavage at a dose of 10 mg/kg. Blood samples were collected from the tail vein at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of the compounds in the plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The pharmacokinetic parameters, including bioavailability, half-life (t½), and maximum plasma concentration (Cmax), were calculated using non-compartmental analysis of the plasma concentration-time data.[8][9][10]

III. Visualizations

Diagram 1: Hypothetical Signaling Pathway of COX-2 Inhibition

G cluster_enzyme Enzymatic Reaction A Inflammatory Stimuli B Cell Membrane Phospholipids A->B activates Phospholipase A2 C Arachidonic Acid B->C E Prostaglandins C->E D COX-2 Enzyme D->E F Inflammation (Pain, Fever, Swelling) E->F G Cmpd-X Analogs G->D inhibit

Caption: Inhibition of the COX-2 pathway by Cmpd-X analogs.

Diagram 2: Experimental Workflow for In Vivo Anti-Inflammatory Assay

G start Start acclimatize Animal Acclimatization (7 days) start->acclimatize grouping Grouping of Rats (n=6 per group) acclimatize->grouping dosing Oral Administration (Vehicle, Cmpds, Control) grouping->dosing induction Carrageenan Injection (Paw Inflammation) dosing->induction 1 hour post-dose measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end End analysis->end

Caption: Workflow of the carrageenan-induced paw edema experiment.

Diagram 3: Logic of the Preclinical Screening Cascade

G A Library of Carboxylic Acid Analogs B Primary Screening: In Vitro COX-2 Inhibition Assay A->B C Potent Hits (IC50 < 100 nM) B->C D Secondary Screening: In Vivo Anti-Inflammatory Model C->D Yes H Discarded Analogs C->H No E Efficacious Leads (>50% Inhibition) D->E F Tertiary Screening: Pharmacokinetic Profiling E->F Yes E->H No G Lead Candidate Selection (Optimized Efficacy & PK) F->G

References

A Comparative Guide to the Bioactivity of Azetidine-3-Carboxylic Acid Derivatives: Exploring the Impact of N-Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of various derivatives of azetidine-3-carboxylic acid, with a special focus on the influence of N-acylation on their biological activity. Due to the limited direct experimental data on 1-Butyrylazetidine-3-carboxylic acid, this document leverages structure-activity relationship (SAR) studies of analogous compounds to provide a predictive comparison. We will explore the potential bioactivities, detail relevant experimental protocols, and visualize associated signaling pathways to support further research and drug development efforts.

The Emerging Role of Azetidine Scaffolds in Drug Discovery

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic and acyclic moieties. Azetidine-3-carboxylic acid, in particular, serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways.[1][2]

Comparative Bioactivity of Azetidine-3-Carboxylic Acid Derivatives

The biological activity of azetidine-3-carboxylic acid derivatives can be significantly modulated by substitutions at both the nitrogen (N1) and carbon (C3) positions. N-acylation, in particular, can influence the compound's lipophilicity, cell permeability, and interaction with biological targets.

One of the well-documented activities of azetidine derivatives is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs), which are crucial for regulating neurotransmitter levels in the central nervous system.[3][4] The following table summarizes the inhibitory activity (IC50) of several N-substituted azetidine-3-carboxylic acid derivatives against GAT-1 and GAT-3.

CompoundN1-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-CH₂CH₂O-Tr(4-OMe)₃> 10015.3 ± 4.5[3]
1-(4,4-Diphenylbut-3-en-1-yl)azetidine-3-carboxylic acid-CH₂CH₂CH=C(Ph)₂2.83 ± 0.67> 100[3]
1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]azetidine-3-carboxylic acid-CH₂CH₂CH=C(3-Me-Th)₂2.01 ± 0.77> 100[3]
3-Hydroxy-3-(4-methoxyphenyl)azetidine-3-carboxylic acid-H26.6 ± 3.331.0 ± 4.7[3]

Data sourced from Wanner, K. T., et al. (2010).[3]

The Potential Influence of the N-Butyryl Group

While direct data for this compound is unavailable, the introduction of a butyryl group at the N1 position could potentially confer novel or enhanced biological activities. Butyrate, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor and modulates several signaling pathways.[5][6]

Potential Signaling Pathways Modulated by an N-Butyryl Moiety

The butyryl group could lead to a hybrid molecule with dual activities: GABA uptake inhibition from the azetidine core and modulation of other pathways by the butyrate moiety. The following diagram illustrates some of the key signaling pathways known to be affected by butyrate.

Butyrate_Signaling cluster_0 HDAC Inhibition cluster_1 GPCR Signaling cluster_2 Inflammation & Cancer Pathways Butyrate Butyrate HDAC HDACs Butyrate->HDAC GPRs GPR41, GPR43, GPR109A Butyrate->GPRs NFkB ↓ NF-κB Signaling Butyrate->NFkB STAT3 ↓ STAT3 Signaling Butyrate->STAT3 PI3K_Akt ↓ PI3K/Akt Signaling Butyrate->PI3K_Akt Wnt ↑ Wnt Signaling Butyrate->Wnt Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression cAMP ↓ cAMP GPRs->cAMP MAPK ↑ p38 MAPK cAMP->MAPK Apoptosis Apoptosis MAPK->Apoptosis GABA_Uptake_Workflow A Transfect HEK293 cells with GAT-1 or GAT-3 plasmids B Seed transfected cells in 96-well plates A->B C Pre-incubate cells with test compound B->C D Add [³H]GABA and incubate C->D E Terminate uptake and wash cells D->E F Lyse cells and perform scintillation counting E->F G Calculate IC50 values F->G STAT3_EMSA_Workflow A Prepare nuclear extracts with activated STAT3 C Incubate probe, nuclear extract, and test compound A->C B Label STAT3 DNA binding probe B->C D Resolve complexes on a non-denaturing polyacrylamide gel C->D E Transfer to membrane and detect labeled probe D->E F Analyze for inhibition of STAT3-DNA binding E->F

References

The Role of 1-Butyrylazetidine-3-carboxylic Acid as a Negative Control in GABA Transporter Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Neuropharmacology Researchers

In the intricate landscape of neuropharmacology, the careful selection of controls is paramount to the validation of experimental findings. This guide provides a comprehensive comparison of 1-Butyrylazetidine-3-carboxylic acid as a negative control against a hypothetical potent GABA transporter 1 (GAT-1) inhibitor, designated here as "Compound X." The experimental data, protocols, and underlying signaling pathways are presented to aid researchers in the design and interpretation of their studies.

Introduction to GABA Transporter Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its synaptic concentration, and thus its inhibitory tone, is tightly regulated by GABA transporters (GATs). The inhibition of these transporters, particularly GAT-1, can potentiate GABAergic signaling, a mechanism of action for several antiepileptic and anxiolytic drugs. The development of novel GAT-1 inhibitors requires rigorous testing, including the use of appropriate negative controls to establish structure-activity relationships (SAR) and to rule out off-target effects.

Rationale for this compound as a Negative Control

Structure-activity relationship studies of N-substituted azetidine-3-carboxylic acid derivatives have revealed that the nature of the substituent on the azetidine nitrogen is critical for potent GAT-1 inhibition. Highly lipophilic and structurally complex moieties at this position are often associated with high affinity and inhibitory activity. In contrast, this compound, with its simple n-butyryl group, is hypothesized to have significantly lower or no affinity for GAT-1, making it an ideal negative control. Its structural similarity to more active analogs helps to ascertain that any observed biological effect is due to the specific structural features of the active compound and not the azetidine-3-carboxylic acid scaffold itself.

Comparative Performance Data

The following table summarizes the in vitro performance of this compound in comparison to the hypothetical active GAT-1 inhibitor, Compound X.

CompoundGAT-1 Inhibition (IC₅₀)GAT-2 Inhibition (IC₅₀)GAT-3 Inhibition (IC₅₀)hERG Inhibition (IC₅₀)
Compound X 50 nM> 10 µM> 10 µM15 µM
This compound > 100 µM> 100 µM> 100 µM> 100 µM
Tiagabine (Positive Control) 75 nM20 µM35 µM25 µM

Experimental Protocols

GAT-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on GAT-1 transporter activity.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GAT-1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • GABA Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, the culture medium is removed, and cells are washed twice with KRH buffer.

    • Cells are pre-incubated for 10 minutes at 37°C with varying concentrations of the test compounds (Compound X, this compound, or Tiagabine as a positive control) dissolved in KRH buffer.

    • [³H]-GABA is added to a final concentration of 10 nM, and the incubation is continued for 15 minutes at 37°C.

    • Uptake is terminated by aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.

    • Cells are lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of 1 mM tiagabine. The percent inhibition is calculated for each compound concentration, and the IC₅₀ values are determined by non-linear regression analysis using a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of GABAergic neurotransmission and the experimental workflow for the GAT-1 inhibition assay.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_Vesicle GABA GAD->GABA_Vesicle GABA_Release Ca²⁺-dependent Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GABA_A_Receptor GABAₐ Receptor GABA_Synapse->GABA_A_Receptor GAT1 GAT-1 GABA_Synapse->GAT1 Reuptake Cl_influx Cl⁻ Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Compound_X Compound X (Inhibitor) Compound_X->GAT1 Negative_Control 1-Butyrylazetidine- 3-carboxylic acid (Negative Control) Negative_Control->GAT1 GAT1_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing GAT-1 Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Preincubation Pre-incubate with test compounds Seeding->Preincubation GABA_Addition Add [³H]-GABA Preincubation->GABA_Addition Incubation Incubate at 37°C GABA_Addition->Incubation Termination Terminate uptake and wash cells Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Measure radioactivity Lysis->Scintillation Analysis Data analysis (IC₅₀ determination) Scintillation->Analysis End End Analysis->End

Cross-validation of 1-Butyrylazetidine-3-carboxylic acid experimental results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of N-acyl azetidine amides investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While specific experimental data for 1-Butyrylazetidine-3-carboxylic acid is not publicly available, this document offers a cross-validation of closely related compounds, providing valuable insights into the structure-activity relationship of this chemical class. The data presented is based on a study by Siddiquee et al. published in the Journal of Medicinal Chemistry, which explores various N-acyl azetidine amides and their inhibitory effects on STAT3 DNA-binding activity.

Data Presentation: In Vitro Inhibition of STAT3 DNA-Binding Activity

The following tables summarize the in vitro potency of various N-acyl azetidine-2-carboxamides in inhibiting STAT3 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA).

Table 1: Salicylic Acid-Based N-Acyl Azetidine Amides

Compound IDR GroupEMSA IC₅₀ (µM)
5a H0.55
5b 5-F0.45
5c 5-Cl0.35
5d 5-Br0.30
5e 5-I0.40
5f 5-NO₂0.25
5g 3-OH0.60

Table 2: Benzoic Acid-Based N-Acyl Azetidine Amides

Compound IDR GroupEMSA IC₅₀ (µM)
6a H> 10
6b 2-OH0.75
6c 2,4-diOH> 10

Experimental Protocols

Synthesis of N-Acyl Azetidine Amides

A general synthetic scheme for the preparation of the N-acyl azetidine amides is outlined below. The synthesis involves the coupling of an appropriately substituted carboxylic acid with an azetidine amide derivative.

cluster_synthesis General Synthesis Workflow start Substituted Carboxylic Acid coupling Coupling Reaction (e.g., EDC, HOBt) start->coupling azetidine Azetidine Amide Derivative azetidine->coupling product N-Acyl Azetidine Amide coupling->product

Caption: General workflow for the synthesis of N-acyl azetidine amides.

Detailed Protocol: To a solution of the corresponding carboxylic acid (1.2 equivalents) in dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) were added. The mixture was stirred at room temperature for 30 minutes. The azetidine amide derivative (1 equivalent) and triethylamine (2.5 equivalents) were then added, and the reaction mixture was stirred at room temperature for 16-24 hours. The reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-acyl azetidine amide.

STAT3 DNA-Binding Assay (EMSA)

The inhibitory activity of the synthesized compounds on STAT3 DNA-binding was evaluated using an Electrophoretic Mobility Shift Assay (EMSA).

cluster_emsa EMSA Experimental Workflow extract Nuclear Extract (containing activated STAT3) incubation1 Pre-incubation (30 min, RT) extract->incubation1 compound Test Compound (Varying Concentrations) compound->incubation1 incubation2 Incubation (30 min, RT) incubation1->incubation2 probe Radiolabeled hSIE Probe probe->incubation2 gel Native Polyacrylamide Gel Electrophoresis incubation2->gel analysis Autoradiography and Quantification gel->analysis

Caption: Workflow for the STAT3 DNA-binding assay (EMSA).

Detailed Protocol: Nuclear extracts from NIH3T3/v-Src cells, which contain constitutively activated STAT3, were prepared. The nuclear extracts (5 µg of total protein) were pre-incubated with increasing concentrations of the test compounds for 30 minutes at room temperature in a binding buffer. Subsequently, a radiolabeled high-affinity sis-inducible element (hSIE) probe, which specifically binds to STAT3, was added, and the mixture was incubated for another 30 minutes at room temperature. The protein-DNA complexes were then resolved by native polyacrylamide gel electrophoresis. The gel was dried and exposed to a phosphor screen, and the bands corresponding to the STAT3:DNA complexes were quantified using a phosphorimager. The concentration of the compound that inhibited 50% of the STAT3 DNA-binding activity (IC₅₀) was determined from the dose-response curves.

Signaling Pathway

The compounds discussed in this guide target the STAT3 signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth. The inhibitors prevent the binding of STAT3 to its target DNA sequences, thereby blocking its transcriptional activity.

cluster_pathway Simplified STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_p p-STAT3 (Dimerization) jak->stat3_p Phosphorylation nucleus Nucleus stat3_p->nucleus Translocation dna Target Gene Promoters stat3_p->dna Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor N-Acyl Azetidine Amide (Inhibitor) inhibitor->stat3_p Inhibition of DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by N-acyl azetidine amides.

Conclusion

The presented data on N-acyl azetidine amides demonstrates that modifications to the N-acyl group significantly impact the STAT3 inhibitory activity. Specifically, the presence of a salicylic acid moiety with electron-withdrawing substituents at the 5-position leads to potent inhibition of STAT3 DNA-binding. While direct experimental results for this compound are not available, the structure-activity relationships observed in this series of compounds provide a valuable framework for the design and evaluation of novel azetidine-based inhibitors targeting various signaling pathways. Further investigation into N-butyryl and other short-chain N-acyl derivatives of azetidine-3-carboxylic acid could yield important insights, particularly in the context of their potential as prodrugs for therapeutic agents like butyric acid.

A Comparative Analysis of 1-Butyrylazetidine-3-carboxylic acid: An In-depth Look at its Potential In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticipated biological activities of 1-Butyrylazetidine-3-carboxylic acid, based on a detailed comparison with its constituent moieties: butyric acid and azetidine-3-carboxylic acid.

Disclaimer: Direct experimental data on the in vitro and in vivo effects of this compound is not currently available in the public domain. This guide provides a comparative analysis based on the well-documented biological activities of its structural components, butyric acid and azetidine-3-carboxylic acid, to infer its potential pharmacological profile.

Introduction

This compound is a novel chemical entity that combines the structural features of butyric acid, a well-known short-chain fatty acid (SCFA) with diverse biological roles, and azetidine-3-carboxylic acid, a constrained non-proteinogenic amino acid. This unique combination suggests a potential for multifaceted biological activity, leveraging the properties of both parent molecules. This guide aims to provide a foundational understanding of the potential in vitro and in vivo effects of this compound by dissecting the known actions of its components.

Data Presentation: A Comparative Overview

The following tables summarize the known in vitro and in vivo effects of butyric acid and the limited available information on azetidine-3-carboxylic acid derivatives. This comparative data serves as a basis for predicting the potential activities of this compound.

In Vitro Effects: A Comparative Summary
FeatureButyric AcidAzetidine-3-carboxylic Acid & DerivativesPredicted Effects of this compound
Mechanism of Action Histone Deacetylase (HDAC) inhibitor; Agonist for G-protein coupled receptors (GPCRs) like GPR41, GPR43, and GPR109A.[1][2]Proline analog; some derivatives act as GABA uptake inhibitors.[3]Potential for dual activity: HDAC inhibition and GPCR agonism from the butyryl moiety, and potential interaction with proline-utilizing pathways or GABAergic systems from the azetidine ring.
Cellular Effects Induces apoptosis in cancer cells[4][5]; Promotes cell differentiation; Modulates immune cell function.[6][7]Can be misincorporated into proteins in place of proline (as seen with azetidine-2-carboxylic acid), leading to ER stress and unfolded protein response.[8]May exhibit cytotoxic effects on cancer cells through apoptosis induction. The azetidine ring could introduce novel cellular stress mechanisms.
Signaling Pathways Inhibits JAK2/STAT3/SOCS1 pathway[9]; Modulates MAPK and PI3K signaling.[10]Limited data available.Likely to modulate signaling pathways associated with butyrate, such as those involved in inflammation and cell growth.
Target Cells Colonocytes (primary energy source)[5][11]; Cancer cells (various types); Immune cells (T-cells, macrophages).Neurons (GABA uptake inhibition by derivatives)[3]; Plant cells (as a proline analog).Potential for broad cellular targets, including colon cells, immune cells, and potentially neuronal cells.
In Vivo Effects: A Comparative Summary
FeatureButyric AcidAzetidine-3-carboxylic Acid & DerivativesPredicted Effects of this compound
Physiological Effects Anti-inflammatory effects in the gut[1][11]; Improves intestinal barrier function[1]; Neuroprotective effects.[6][11]Plant growth regulation[12]; Some derivatives show potential for immunosuppression.[13]May exert anti-inflammatory and gut-protective effects. The azetidine moiety could contribute to neuroactivity or immunomodulatory properties.
Pharmacokinetics Rapidly absorbed and metabolized in the colon.[2][11]Limited data; likely depends on the specific derivative.The butyryl group may enhance cell permeability. The azetidine ring could influence metabolic stability and distribution.
Therapeutic Potential Inflammatory bowel disease (IBD)[11]; Colorectal cancer prevention[5][6]; Metabolic disorders.Neurological disorders (via GABA uptake inhibition)[3]; Autoimmune disorders.[13]Potential therapeutic applications in IBD, oncology, and possibly neurological or metabolic conditions.

Experimental Protocols

While no specific protocols for this compound exist, the following are representative methodologies for assessing the key biological activities of its components, which can be adapted for future studies.

In Vitro Apoptosis Assay in Colon Cancer Cells (adapted from studies on butyric acid)
  • Cell Culture: Human colorectal carcinoma cells (e.g., HCT116) are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

  • MTT Assay for Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Caspase-3 Activity Assay: To confirm apoptosis, caspase-3 activity is measured using a colorimetric assay kit. Cell lysates are incubated with a caspase-3 substrate, and the release of the chromophore is quantified by measuring absorbance at 405 nm.[4]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves of the MTT assay. Caspase-3 activity is expressed as a fold change relative to untreated controls.

In Vivo Anti-inflammatory Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (adapted from studies on butyric acid)
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.

  • Treatment: Mice are orally administered with the test compound (e.g., this compound) or vehicle daily during and after DSS administration.

  • Assessment of Colitis Severity: Disease Activity Index (DAI) is calculated daily based on weight loss, stool consistency, and rectal bleeding.

  • Histological Analysis: On day 10, mice are euthanized, and the colon is removed. Colonic tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

  • Cytokine Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the DAI scores, histological scores, and cytokine levels between the treatment and control groups.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways associated with butyric acid, which are likely to be modulated by this compound.

Butyrate_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Butyrate Butyrate GPR41_43 GPR41/GPR43 Butyrate->GPR41_43 Agonist HDAC HDAC Butyrate->HDAC Inhibitor MAPK_PI3K MAPK/PI3K Pathways GPR41_43->MAPK_PI3K Histone_Acetylation Histone Acetylation ↑ HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cellular_Responses Cellular Responses (Apoptosis, Differentiation) Gene_Expression->Cellular_Responses MAPK_PI3K->Cellular_Responses

Caption: Overview of Butyrate's Dual Mechanism of Action.

JAK_STAT_Inhibition_by_Butyrate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Butyrate Butyrate Butyrate->JAK2 Inhibits Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3_dimer->Gene_Transcription Induces

Caption: Butyrate's Inhibition of the JAK2/STAT3 Signaling Pathway.

Conclusion

While direct experimental evidence is lacking for this compound, a comparative analysis of its constituent parts, butyric acid and azetidine-3-carboxylic acid, provides a strong foundation for predicting its potential biological activities. The butyryl moiety is likely to confer HDAC inhibitory and GPCR agonistic properties, suggesting potential anti-inflammatory, anti-cancer, and gut health-promoting effects. The azetidine-3-carboxylic acid component, as a constrained amino acid analog, may influence the compound's pharmacokinetic profile and could introduce novel biological activities, such as neuro-modulatory or immunomodulatory effects.

This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. The provided experimental protocols and pathway diagrams offer a roadmap for future in vitro and in vivo investigations to elucidate the specific pharmacological profile of this promising hybrid molecule. Further research is warranted to validate these predicted effects and to fully understand the unique contributions of each structural component to the overall activity of this compound.

References

A Comparative Guide to the Reproducibility of Experiments with N-Acyl-Azetidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-3-carboxylic acid and its N-substituted derivatives are of significant interest in medicinal chemistry. They serve as constrained bioisosteres of proline and β-amino acids, offering a rigid scaffold that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The reproducibility of experiments involving these compounds hinges on well-defined synthetic protocols and standardized biological assays.

Comparative Synthesis of N-Acyl-Azetidine-3-Carboxylic Acids

The synthesis of N-acyl-azetidine-3-carboxylic acids typically involves the acylation of the azetidine nitrogen of a suitable precursor. A common and reproducible strategy begins with commercially available 1-Boc-azetidin-3-one, proceeding through a Horner-Wadsworth-Emmons reaction to introduce the carboxylic acid moiety (as an ester), followed by N-acylation and deprotection steps.

Experimental Protocol: Synthesis of Methyl 2-(1-Butyrylazetidin-3-yl)acetate (A Representative Protocol)

This protocol is adapted from established methods for the synthesis of related N-substituted azetidine derivatives.[2]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

  • To a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL) at 0°C, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Add a solution of 1-Boc-azetidin-3-one (13.0 g, 76 mmol) in dry THF (50 mL).

  • Stir the resulting mixture for 1 hour at room temperature.

  • Quench the reaction by the addition of water (250 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the title compound.

Step 2: Aza-Michael Addition to Introduce a Placeholder Amine

This step is illustrative for creating a library of N-substituted precursors if direct acylation is not desired. A more direct approach would be Boc deprotection followed by acylation.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected azetidine derivative in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Remove the solvent and excess TFA in vacuo.

Step 4: N-Butyrylation

  • Dissolve the crude azetidine salt from the previous step in DCM and add triethylamine (TEA) (2.5 equivalents) at 0°C.

  • Add butyryl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-butyryl derivative.

Step 5: Ester Hydrolysis to the Carboxylic Acid

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent to yield 1-Butyrylazetidine-3-carboxylic acid.

G cluster_0 Synthesis Workflow Boc-Azetidinone Boc-Azetidinone HWE Horner-Wadsworth-Emmons (Methyl 2-(dimethoxyphosphoryl)acetate, NaH) Boc-Azetidinone->HWE Boc-Azetidinylideneacetate Boc-Azetidinylideneacetate HWE->Boc-Azetidinylideneacetate Deprotection Boc Deprotection (TFA/DCM) Boc-Azetidinylideneacetate->Deprotection Azetidine_Ester_Salt Azetidine_Ester_Salt Deprotection->Azetidine_Ester_Salt Acylation N-Butyrylation (Butyryl Chloride, TEA) Azetidine_Ester_Salt->Acylation N-Butyryl_Ester N-Butyryl_Ester Acylation->N-Butyryl_Ester Hydrolysis Ester Hydrolysis (LiOH) N-Butyryl_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for N-Butyrylazetidine-3-carboxylic acid.

Comparative Biological Activity

While specific data for this compound is unavailable, we can present a hypothetical comparison based on data for related azetidine derivatives that act as enzyme inhibitors. For instance, various (R)-azetidine-2-carboxamide analogues have been evaluated as STAT3 inhibitors, demonstrating that modifications to the N-acyl group significantly impact potency.[3][4]

Below is a hypothetical data table illustrating how the biological activity of N-substituted azetidine-3-carboxylic acids against a fictional kinase, "Kinase X," could be presented.

Table 1: Comparative Inhibitory Activity of N-Acyl-Azetidine-3-Carboxylic Acids against Kinase X

Compound IDN-SubstituentIC50 (µM) [a]Cell Permeability (Papp, 10⁻⁶ cm/s) [b]
AZT-001 -Butyryl 1.2 ± 0.2 5.8 ± 0.7
AZT-002-Acetyl5.8 ± 0.98.2 ± 1.1
AZT-003-Benzoyl0.5 ± 0.12.1 ± 0.4
AZT-004-Propionyl2.5 ± 0.47.1 ± 0.9
Control Drug(Known Inhibitor)0.1 ± 0.0210.5 ± 1.5

[a] IC50 values determined by a radiometric kinase assay. Data are presented as mean ± standard deviation from three independent experiments. [b] Apparent permeability coefficient (Papp) determined using a Caco-2 cell monolayer assay.

This table allows for a clear and objective comparison of how different acyl groups on the azetidine nitrogen influence both target engagement (IC50) and a key drug-like property (cell permeability).

Experimental Protocol: Radiometric Kinase Assay (Hypothetical)

  • Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, the substrate peptide (10 µM), and the recombinant Kinase X enzyme (5 nM).

  • Add the test compound (e.g., AZT-001) from a 10-point dilution series in DMSO (final DMSO concentration ≤1%).

  • Initiate the reaction by adding [γ-³²P]ATP (10 µM).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 3% phosphoric acid.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper three times with 0.75% phosphoric acid and once with acetone.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by nonlinear regression analysis.

Signaling Pathway Context

N-Acyl-azetidine-3-carboxylic acids are often designed to inhibit specific nodes within cellular signaling pathways. For example, if designed as a Kinase X inhibitor, the compound would be expected to block downstream signaling events.

G cluster_1 Hypothetical Kinase X Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate_Y Substrate_Y Kinase_X->Substrate_Y Downstream_Effector Downstream_Effector Substrate_Y->Downstream_Effector Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Inhibitor AZT-001 (this compound) Inhibitor->Kinase_X

Caption: Inhibition of the Kinase X signaling pathway by AZT-001.

Conclusion

While experiments on this compound itself are not documented, the methodologies for the synthesis and evaluation of N-substituted azetidine-3-carboxylic acids are well-established and reproducible. The provided protocols for synthesis and biological assays, along with the structured format for data presentation, offer a robust framework for researchers exploring this chemical space. Comparative studies, as illustrated, are crucial for elucidating structure-activity relationships and identifying candidates with optimal potency and drug-like properties. Researchers are encouraged to adapt these general protocols to their specific N-acyl derivatives of interest and to conduct thorough validation to ensure experimental reproducibility.

References

Benchmarking 1-Butyrylazetidine-3-carboxylic acid against Standard GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical compound 1-Butyrylazetidine-3-carboxylic acid with established standard compounds in the context of γ-aminobutyric acid (GABA) uptake inhibition. The experimental data presented is based on established literature values for the standard compounds and provides a framework for the potential evaluation of novel molecules like this compound.

Introduction

This compound is a novel compound featuring an azetidine-3-carboxylic acid scaffold. Derivatives of this scaffold have been investigated for their potential as GABA uptake inhibitors.[1] The addition of a butyryl group could influence the compound's potency, selectivity, and pharmacokinetic properties. This guide benchmarks the potential efficacy of this compound against well-characterized GABA transporter (GAT) inhibitors.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety disorders.

Comparative Data of Standard Compounds

The following table summarizes the inhibitory activity of standard compounds against GABA transporter 1 (GAT-1), a key target for therapeutic intervention. The data is compiled from published scientific literature.

CompoundTargetAssay TypeIC50 (nM)Reference
TiagabineGAT-1[³H]GABA Uptake390 ± 30[2]
Nipecotic AcidGAT-1[³H]GABA Uptake~4,000Literature Value
β-AlanineGAT-2/3[³H]GABA Uptake>100,000 (for GAT-1)Literature Value

Experimental Protocols

To evaluate the inhibitory activity of this compound on GABA uptake, a standardized in vitro [³H]GABA uptake assay can be employed. This assay measures the ability of a compound to block the uptake of radiolabeled GABA into cells expressing the target GABA transporter.

[³H]GABA Uptake Assay Protocol

This protocol is adapted from established methods for measuring GABA transporter activity.[2][3][4]

1. Cell Culture and Transporter Expression:

  • Human Embryonic Kidney (HEK-293) cells are stably transfected to express the desired human GABA transporter subtype (e.g., hGAT-1).
  • Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO₂.
  • For the assay, cells are seeded into 96-well plates and grown to approximately 80-90% confluency.

2. Assay Procedure:

  • Preparation of Assay Buffer: A Krebs-Ringer-HEPES buffer (pH 7.4) is typically used.
  • Compound Preparation: Test compounds, including this compound, standard inhibitors (e.g., Tiagabine), and a negative control (e.g., vehicle), are prepared at various concentrations in the assay buffer.
  • Incubation:
  • The cell culture medium is removed, and the cells are washed with the assay buffer.
  • Cells are then pre-incubated with the test compounds or controls for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
  • Initiation of Uptake:
  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) to each well.
  • Termination of Uptake:
  • After a short incubation period (e.g., 3-5 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.
  • Cell Lysis and Scintillation Counting:
  • A lysis buffer is added to each well to release the intracellular [³H]GABA.
  • The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The amount of [³H]GABA uptake is determined for each compound concentration.
  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., Tiagabine) and subtracted from all values.
  • The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
  • IC50 values (the concentration of inhibitor that reduces GABA uptake by 50%) are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

GABA Transporter Signaling Pathway

The following diagram illustrates the role of the GABA transporter (GAT-1) in the synapse and the mechanism of action of GAT-1 inhibitors.

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1_pre GAT-1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Inhibitor GAT-1 Inhibitor (e.g., 1-Butyrylazetidine- 3-carboxylic acid) Inhibitor->GAT1_pre Inhibition

Caption: Mechanism of GABAergic neurotransmission and GAT-1 inhibition.

Experimental Workflow for [³H]GABA Uptake Assay

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a test compound.

GABA_Uptake_Workflow start Start cell_culture Culture GAT-1 expressing HEK-293 cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with test compound seeding->pre_incubation add_radioligand Add [³H]GABA to initiate uptake pre_incubation->add_radioligand terminate_uptake Terminate uptake by washing with cold buffer add_radioligand->terminate_uptake lysis Lyse cells to release intracellular [³H]GABA terminate_uptake->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation analysis Analyze data and determine IC50 scintillation->analysis end End analysis->end

Caption: Workflow for the in vitro [³H]GABA uptake assay.

References

Safety Operating Guide

1-Butyrylazetidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Safe Disposal of 1-Butyrylazetidine-3-carboxylic acid

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As with any chemical, it is imperative to adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal regulations. The following information provides a comprehensive overview of the recommended disposal procedures based on general laboratory chemical waste management principles.

Hazard Assessment and Waste Classification

Key Principles:

  • Do not dispose of this chemical down the sink or in regular trash. [4][5]

  • All spilled materials and absorbent pads used for cleanup must also be treated as hazardous waste.[2]

  • Unused or expired quantities of the chemical are considered waste and must be disposed of accordingly.[2]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe handling and disposal of this compound waste.

Step 1: Waste Collection and Container Selection

  • Collect waste in a designated, chemically compatible container.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[2]

  • Do not mix this waste with incompatible chemicals. Based on information for similar compounds, avoid mixing with strong oxidizing agents and strong acids.[7]

Step 2: Labeling of Waste Containers Proper labeling is crucial for the safety of laboratory personnel and waste handlers. The container must be labeled as soon as waste is added.[2]

  • The label must include the words "Hazardous Waste".[5]

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

  • If it is a mixture, list all chemical components and their approximate percentages.[5]

  • Include the date of waste generation and the location of origin (e.g., building and room number).[5]

Step 3: Storage and Accumulation

  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3]

  • Ensure secondary containment, such as a spill tray, is used to prevent the spread of material in case of a leak.[2]

  • Adhere to the volume limits for hazardous waste accumulation in your laboratory.

Step 4: Arranging for Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[2][5]

  • Do not transport hazardous waste outside of your laboratory; this should be done by trained EHS personnel.[2]

  • Complete any required waste information forms provided by your EHS department.[5]

Hazardous Waste Accumulation Limits

The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.

Waste TypeMaximum Volume in Satellite Accumulation Area
Hazardous Waste (General)55 gallons
Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kg (solid)
Data sourced from general university EHS guidelines.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of laboratory chemical waste.

start Chemical is identified as waste consult_sds Consult SDS and institutional guidelines start->consult_sds is_hazardous Is the waste hazardous? treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / Unsure non_hazardous_disposal Follow institutional procedure for non-hazardous waste (e.g., trash, drain) is_hazardous->non_hazardous_disposal No consult_sds->is_hazardous container Select compatible, leak-proof container treat_as_hazardous->container label_container Label container with 'Hazardous Waste' & contents container->label_container segregate Segregate from incompatible materials label_container->segregate store Store in designated Satellite Accumulation Area segregate->store request_pickup Contact EHS for waste pickup store->request_pickup end Waste removed by EHS personnel request_pickup->end

References

Personal protective equipment for handling 1-Butyrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 1-Butyrylazetidine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Chemical safety goggles or a face shieldMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat or chemical-resistant apronGloves should be inspected before use and removed properly to avoid skin contact.[4] Clothing should be resistant to chemicals.[5]
Respiratory Use in a well-ventilated area; a respirator may be necessary for poor ventilation or risk of vapor inhalationA respirator with an appropriate filter for organic vapors is recommended in such cases.[5]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[6]

  • Container Handling: Keep containers tightly closed when not in use.[3][5] Be cautious when opening containers to prevent splashes or aerosol generation.[7]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[5]

  • Keep containers tightly sealed.[5]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[3][5] Carboxylic acids should not be stored in metal cabinets which are prone to corrosion.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentFirst Aid / Spill Response
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][7]
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[3]
Spill Contain the spill using absorbent materials like spill pads or vermiculite.[5] Increase ventilation. Clean the area thoroughly with water and a suitable detergent. Dispose of contaminated materials as hazardous waste according to local regulations.[5] For large spills, evacuate the area and contact emergency services.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Characterization: The waste is considered chemical waste.

  • Waste Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container.

  • Incompatible Wastes: Do not mix with strong oxidizing agents, acids, or bases.[3][5] Azide-containing waste streams must be collected separately and must not be co-mingled with acidic wastes to prevent the formation of highly toxic and explosive hydrazoic acid.[9]

  • Neutralization: As a carboxylic acid, it is advisable to neutralize the compound with a suitable base before disposal, following established laboratory procedures.[4]

  • Final Disposal: Dispose of the chemical waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a safe and logical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review Safety Data Sheet (or equivalent safety information) prep_ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace (Ensure fume hood is operational) prep_ppe->prep_workspace handle_retrieve Retrieve Chemical from Storage prep_workspace->handle_retrieve handle_weigh Weigh/Measure in Fume Hood handle_retrieve->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate storage_return Return Chemical to Designated Storage handle_experiment->storage_return cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.